Cyanidin monoglucoside
Description
Significance of Cyanidin (B77932) Monoglucoside as a Flavonoid within Plant Secondary Metabolism
Cyanidin monoglucoside, specifically cyanidin-3-O-glucoside (C3G), is a key secondary metabolite in plants, belonging to the vast class of flavonoids. nih.govmdpi.com These compounds are not essential for the primary life-sustaining processes of a plant, such as growth and reproduction, but are crucial for its interaction with the environment. mdpi.com The biosynthesis of C3G is an integral part of the flavonoid pathway, a branch of the phenylpropanoid pathway. ontosight.ai This intricate series of enzymatic reactions begins with the amino acid phenylalanine and culminates in the production of various flavonoids, including anthocyanins. ontosight.ainih.gov
The significance of this compound in plant secondary metabolism is multifaceted:
Pigmentation: C3G is a primary pigment responsible for the red, purple, and blue colors observed in many flowers, fruits, and vegetables. nih.govontosight.ai This coloration plays a vital role in attracting pollinators and seed dispersers, thus ensuring the plant's reproductive success. mdpi.com
Protection against Abiotic and Biotic Stresses: Anthocyanins like C3G help protect plants from various environmental stressors. mdpi.com They can absorb UV radiation, shielding the plant's photosynthetic machinery from photodamage. nih.gov Additionally, they contribute to the plant's defense against pathogens and herbivores. mdpi.com
Antioxidant Activity: Within the plant, C3G can act as an antioxidant, helping to mitigate cellular damage caused by reactive oxygen species (ROS) generated during metabolic processes or in response to stress. nih.govnih.gov
The synthesis of cyanidin-3-O-glucoside is a highly regulated process influenced by factors such as light, temperature, and pH, which can affect the activity of the enzymes involved in the biosynthetic pathway. ontosight.ai Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and anthocyanidin synthase (ANS), which catalyzes the conversion of leucocyanidin (B1674801) to cyanidin. The final step involves the glycosylation of cyanidin by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form cyanidin-3-O-glucoside. ontosight.ai
Overview of Current Research Paradigms and Theoretical Frameworks for Anthocyanins
The study of anthocyanins, including this compound, is guided by several research paradigms and theoretical frameworks that shape how scientists approach their investigations. A research paradigm represents a researcher's worldview and fundamental assumptions about reality (ontology), knowledge (epistemology), and how that knowledge can be acquired (methodology). researchgate.netwpmucdn.comyoutube.com
In the context of anthocyanin research, the positivist paradigm has been historically dominant. This paradigm assumes an objective reality that can be observed and measured. youtube.comyoutube.com Research within this framework focuses on:
Quantitative Analysis: Employing analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify this compound and other anthocyanins in various plant sources. rsc.orgnih.govoup.com
Biochemical Pathway Elucidation: Systematically identifying the enzymes and genes involved in the anthocyanin biosynthesis pathway and understanding their regulation. nih.govresearchgate.net
Structure-Activity Relationship Studies: Investigating how the chemical structure of this compound and its derivatives influences their stability, color, and biological activities. nih.govresearchgate.net
More recently, an interpretivist or constructivist paradigm is gaining traction, particularly in studies exploring the complex interactions of anthocyanins within biological systems. researchgate.netyoutube.com This paradigm acknowledges that reality is socially constructed and that understanding requires interpreting subjective experiences. wpmucdn.com In anthocyanin research, this translates to:
"Foodomics" Approaches: Studying the holistic interaction of food components, including this compound, with the human body, considering the complex metabolic transformations and effects on the gut microbiota. nih.gov
In vivo and Clinical Studies: Moving beyond in vitro experiments to understand the real-world health effects of this compound in living organisms, including humans. nih.govcaringsunshine.com
The theoretical framework for anthocyanin research is built upon established principles of organic chemistry, biochemistry, and plant physiology. Key theoretical concepts include:
The Flavonoid Biosynthetic Pathway: A well-established model that provides the foundation for understanding how this compound is synthesized in plants. ontosight.airesearchgate.net
pH-Dependent Structural Transformations: The understanding that the color and stability of anthocyanins are highly dependent on the pH of their environment, leading to different structural forms (flavylium cation, carbinol pseudobase, quinoidal base, and chalcone). mdpi.comnih.gov
Antioxidant Mechanisms: Theories explaining how the molecular structure of this compound, particularly the hydroxyl groups on its B-ring, enables it to scavenge free radicals and chelate metal ions. nih.govnih.gov
Historical Trajectories and Milestones in this compound Investigation
The investigation of this compound has a rich history, evolving from early observations of plant pigments to sophisticated molecular studies.
Early Pigment Chemistry: The initial phase of research focused on the isolation and basic characterization of plant pigments. The term "anthocyanin" was coined in the 19th century to describe the blue pigments in flowers. Early 20th-century chemists, notably Richard Willstätter, made significant contributions to elucidating the fundamental structures of anthocyanidins, including cyanidin.
Chromatographic Revolution: The development of chromatographic techniques, particularly paper chromatography and later HPLC, in the mid-20th century revolutionized the study of anthocyanins. rsc.org These methods allowed for the separation and identification of individual anthocyanin glycosides, including cyanidin-3-O-glucoside, from complex plant extracts. oup.com
Elucidation of Biosynthetic Pathways: The latter half of the 20th century saw significant progress in understanding the biosynthesis of flavonoids. Through the use of radioisotopes and enzymatic studies, the key steps and enzymes of the phenylpropanoid and flavonoid pathways were mapped out. ontosight.ai
Molecular Biology and Genetic Engineering: The advent of molecular biology techniques in the late 20th and early 21st centuries marked a major milestone. Researchers were able to clone and characterize the genes encoding the enzymes of the anthocyanin pathway. nih.govresearchgate.net This opened up possibilities for genetically engineering plants with altered flower colors or enhanced anthocyanin content.
Focus on Bioactivity and Health: In recent decades, there has been a significant shift in research focus towards the biological activities and potential health benefits of this compound. rsc.orgmdpi.com Numerous studies have investigated its antioxidant, anti-inflammatory, and other protective effects. nih.govmdpi.com
"Foodomics" and Metabolomics: The current era of research is characterized by the use of high-throughput "omics" technologies, such as metabolomics, to study the complex fate of this compound in the body. nih.gov This includes its absorption, metabolism by the gut microbiota, and its effects on various cellular pathways. nih.govresearchgate.net
Table of Research Findings on this compound
| Research Area | Key Findings |
| Biosynthesis | Cyanidin-3-O-glucoside is synthesized via the flavonoid pathway, with key enzymes including CHS, CHI, F3H, and ANS. ontosight.ai The final step is catalyzed by UFGT. ontosight.ai |
| Stability | The stability of cyanidin-3-O-glucoside is highly dependent on pH, temperature, and light. mdpi.comnih.gov It is most stable in acidic conditions and degrades at neutral or alkaline pH. nih.gov |
| Color | The color of cyanidin-3-O-glucoside solutions varies with pH: red at pH < 3, violet at pH 7-8, and blue at pH > 11. wikipedia.org |
| Analytical Methods | HPLC and LC-MS are widely used for the separation, identification, and quantification of cyanidin-3-O-glucoside. rsc.orgnih.gov |
| Metabolism | After consumption, a small percentage of cyanidin-3-O-glucoside is absorbed in the stomach and small intestine. nih.govresearchgate.net A significant portion is metabolized by the gut microbiota into smaller phenolic compounds like protocatechuic acid. nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
28905-48-8 |
|---|---|
Molecular Formula |
C21H21ClO11 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-3-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)20(21(29)32-16)30-9-4-12(24)10-6-14(26)19(31-15(10)5-9)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,20-,21-;/m1./s1 |
InChI Key |
AOYDIFJAPBNESL-GIICXGHVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Cyanidin Monoglucoside
Recombinant Microbial Systems for Cyanidin (B77932) Monoglucoside Synthesis (e.g., Escherichia coli)
Escherichia coli has emerged as a popular host for the heterologous production of cyanidin monoglucoside. nih.govnih.gov By introducing the necessary plant-derived genes into E. coli, researchers have successfully engineered strains capable of synthesizing this anthocyanin. nih.gov The general strategy involves providing a precursor molecule, such as naringenin (B18129) or catechin, to the engineered bacteria, which then convert it into this compound through the action of the introduced enzymes. nih.govresearchgate.net
Strategies for Biosynthetic Pathway Reconstitution and Yield Optimization in Engineered Organisms
Significant efforts in metabolic engineering have been directed towards optimizing the production of this compound in microbial hosts. One key strategy is to enhance the supply of precursors. researchgate.net This can involve engineering the host's metabolism to produce more of the necessary building blocks.
Another critical aspect is balancing the expression levels of the heterologous enzymes to avoid the accumulation of inhibitory intermediates and to maximize the flux towards the final product. nih.govresearchgate.net This has been achieved through various techniques, including the use of different promoters with varying strengths and the construction of synthetic gene clusters. nih.gov Furthermore, optimizing fermentation conditions, such as media composition and induction strategies, has been shown to significantly improve yields. nih.gov For example, using glycerol (B35011) instead of glucose as a carbon source has been found to enhance production in some cases. nih.gov Through combinatorial approaches and systematic optimization, production titers of cyanidin 3-O-glucoside in E. coli have reached several hundred milligrams per liter. nih.govresearchgate.net
Metabolic Pathways and Bioavailability Research of Cyanidin Monoglucoside
Systemic Absorption and Distribution Dynamics
The bioavailability of cyanidin (B77932) monoglucoside is a critical factor governing its potential health effects. Research has focused on understanding how this compound is absorbed from the diet and distributed throughout the body's tissues.
The absorption of cyanidin-3-glucoside (C3G) begins in the upper gastrointestinal tract. The stomach is considered a primary site for the absorption of anthocyanins like C3G. researchgate.net Studies suggest that between 1% and 10% of ingested C3G can be absorbed from the gastric epithelium. researchgate.net This initial absorption is followed by first-pass metabolism, where the compound is metabolized in the stomach and intestinal cells before reaching systemic circulation. researchgate.net
Once absorbed, cyanidin monoglucoside and its metabolites are distributed to various tissues. Preclinical studies in rats have provided valuable insights into this distribution pattern. Following intravenous administration, C3G is rapidly distributed, with detectable levels in the brain, liver, and kidneys. researchgate.netbohrium.com
The kidneys appear to be a major site of accumulation for C3G and its metabolites. bohrium.com Studies have shown that the concentration of C3G in the kidneys can be significantly higher than in the liver or brain. nih.gov For instance, in one rat study, the amounts of C3G found in tissues were in the descending order of kidneys (0.44–1.69 nmol/g), liver (5.64–58.61 pmol/g), and brain (2.41–44.11 pmol/g). nih.gov Another study reported the highest concentration of a C3G metabolite, 4′-O-methylcyanidin-3-O-β-glucopyranoside, in the liver at 19.18 pmol/g 15 minutes after administration. researchgate.net
The ability of C3G to cross the blood-brain barrier is of particular interest to researchers. Evidence suggests that C3G can indeed enter the brain, with detectable levels observed as quickly as 15 seconds after intravenous administration in rats. researchgate.net In pigs, long-term oral administration of bilberry extract resulted in a C3G concentration of 3.17 pmol/g in brain tissue. oup.com
Table 1: Tissue Distribution of Cyanidin-3-Glucoside (C3G) in Preclinical Models
| Tissue | Species | C3G Concentration | Metabolite Concentration | Study Reference |
|---|---|---|---|---|
| Kidneys | Rat | 0.44–1.69 nmol/g | 0.90–1.99 nmol/g (PN3G) | nih.gov |
| Liver | Rat | 5.64–58.61 pmol/g | 100.84–539.38 pmol/g (PN3G) | nih.gov |
| Brain | Rat | 2.41–44.11 pmol/g | 0.37–2.07 pmol/g (PN3G) | nih.gov |
| Brain | Pig | 3.17 pmol/g | Not specified | oup.com |
PN3G: Peonidin-3-glucoside
Catabolism and Metabolite Profiling
The metabolic fate of this compound is complex, involving transformations by both host enzymes and the gut microbiota. These metabolic processes generate a diverse array of smaller molecules, many of which may possess their own biological activities.
Upon absorption, cyanidin-3-glucoside undergoes extensive Phase I and Phase II metabolic transformations. researchgate.net Phase I reactions can include hydroxylation, while Phase II reactions involve conjugation with molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), and methyl groups (methylation). researchgate.netresearchgate.net These modifications increase the water solubility of the compounds, facilitating their excretion.
In rats, cyanidin-3-glucoside has been found in the plasma as glucuronides and sulfates of cyanidin. bohrium.com Methylated derivatives, such as peonidin-3-glucoside, are also common metabolites. nih.gov In vitro studies using human liver preparations have demonstrated that compounds with similar structures to C3G metabolites are subject to glucuronidation, sulfonation, and methylation. phytohub.eu
The breakdown of the cyanidin-3-glucoside structure leads to the formation of smaller phenolic compounds. researchgate.netnih.gov The primary degradation products are protocatechuic acid (PCA) and phloroglucinaldehyde (PGA), which are formed from the cleavage of the C-ring of the anthocyanin. nih.gov
Protocatechuic acid is considered a major human metabolite of cyanidin glucosides. nih.gov In one human study, the maximal serum concentration of PCA was found to be 492 nmol/L, significantly higher than the 1.9 nmol/L of intact cyanidin-3-glucoside. nih.gov Further metabolism of PCA can lead to the formation of other phenolic acids, including vanillic acid and ferulic acid. nih.govmdpi.comnih.gov These metabolites have been identified in various studies investigating the breakdown of C3G.
Table 2: Major Metabolites of this compound
| Metabolite | Parent Compound | Typical Location Found | Potential Further Metabolism | Study Reference |
|---|---|---|---|---|
| Protocatechuic acid (PCA) | Cyanidin-3-glucoside | Serum, Feces | Vanillic acid, Ferulic acid | nih.govnih.gov |
| Phloroglucinaldehyde (PGA) | Cyanidin-3-glucoside | Serum, Urine, Feces | Further degradation | nih.govresearchgate.net |
| Vanillic acid | Protocatechuic acid | Serum | - | nih.govmdpi.comnih.gov |
| Ferulic acid | Protocatechuic acid | Serum | - | nih.govmdpi.comnih.gov |
| Peonidin-3-glucoside | Cyanidin-3-glucoside | Plasma, Tissues | - | nih.gov |
The gut microbiota plays a crucial role in the metabolism of this compound, particularly the portion that is not absorbed in the upper gastrointestinal tract. researchgate.net In the colon, gut bacteria can hydrolyze the glycosidic bond, releasing the cyanidin aglycone. researchgate.net This is followed by the cleavage of the heterocyclic C-ring, leading to the formation of various phenolic acids. researchgate.net
Studies have shown that the presence of intestinal microbiota significantly increases the degradation of C3G and the production of its metabolites. nih.gov In vitro fermentation of C3G with human fecal slurries demonstrated its rapid degradation by intestinal bacteria. nih.gov The microbial catabolism of C3G is a key source of bioactive metabolites like protocatechuic acid. researchgate.net The interaction between this compound and the gut microbiota is an active area of research, with implications for understanding the full spectrum of its biological effects. nih.gov
Enterohepatic Recirculation of this compound Metabolites
Following initial absorption and first-pass metabolism in the stomach, small intestine, and liver, metabolites of this compound can enter systemic circulation. nih.govnih.gov The metabolic journey of these compounds may involve enterohepatic recirculation, a process where substances are excreted by the liver into the bile, enter the intestine, and are subsequently reabsorbed back into circulation.
After cyanidin-3-glucoside (C3G) is metabolized into its aglycone, cyanidin, and further degraded into various phenolic compounds by gut microbiota, these resulting metabolites undergo further processing. nih.govresearchgate.net Phase II and other multistage metabolites, including those formed by gut bacteria, can enter the liver and kidneys. nih.govresearchgate.net In these organs, they are subject to further conjugation, forming more methylated, glucuronidated, and sulfated metabolites, which can then be distributed via both blood circulation and enterohepatic circulation. nih.gov While it is understood that microbial action can produce phase I metabolites, there is some scientific discussion as to whether this occurs exclusively in the small intestine or is also a product of the enterohepatic cycle. nih.gov This circulatory pathway potentially extends the residence time and systemic exposure of these bioactive metabolites.
Pharmacokinetic Investigations in Animal Models
Pharmacokinetic studies in animal models have been crucial in quantifying the absorption, distribution, and excretion of cyanidin monoglucosides. These investigations reveal that while these compounds are absorbed, their systemic bioavailability is generally low.
In a study using a luminally and vascularly perfused rat small intestine, the absorption rate of cyanidin-3-glucoside was determined to be 4.3% (± 3.2%). nih.gov The majority of the absorbed compound appeared in its unchanged form, with a smaller portion detected as a cyanidin-3-glucoside-conjugate. nih.gov Pharmacokinetic studies in mice have reported that the maximum plasma concentration (Cmax) of C3G can range from 0.14 to 14 µM, indicating that it does reach systemic circulation to exert biological effects. nih.gov Following oral administration in rats, a single dose of C3G was shown to significantly increase blood flow shortly after ingestion. nih.gov
Once absorbed, cyanidin and its metabolites are distributed to various tissues before being eliminated. Studies tracking anthocyanin distribution have detected their presence in organs like the liver and kidneys. nih.govresearchgate.net Excretion occurs through both urine and bile.
Interactive Data Table: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Animal Models
Below is a summary of key pharmacokinetic data from animal studies. Use the filter to select a specific parameter.
| Parameter | Value | Animal Model | Source |
| Absorption Rate | 4.3% (± 3.2%) | Perfused Rat Small Intestine | nih.gov |
| Cmax (Plasma) | 0.14 - 14 µM | Mice | nih.gov |
| Primary Form Absorbed | Unchanged Cyanidin-3-Glucoside | Perfused Rat Small Intestine | nih.gov |
The bioavailability of cyanidin is significantly influenced by its chemical structure, particularly the nature of the attached sugar, or glycosidic moiety. The type and number of sugar units can affect the compound's stability, solubility, and interaction with cellular transporters.
Research indicates that glycosylation generally impacts the biological activity of cyanidin. nih.gov The presence of a sugar molecule is thought to decrease the antioxidant capacity by reducing the number of free hydroxyl groups available for scavenging reactive oxygen species. nih.gov However, O-glycosylation can also protect against oxidative damage. nih.gov
The complexity of the sugar substituent plays a role in its interaction with cell membranes. For instance, the presence of a disaccharide (like rutinose) or two sugar substituents can significantly reduce the ability of cyanidin to bind to red blood cell membranes compared to monosaccharides like glucose or galactose. nih.gov Studies have also shown that a smaller number of sugar units at the C3 position is correlated with higher antioxidant activity. nih.gov
The catabolism of C3G in the gastrointestinal tract produces a variety of bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid. nih.govresearchgate.net These metabolites are known to enhance the bioavailability of the parent compound and possess their own potent anti-inflammatory and antioxidant properties. nih.govresearchgate.net For example, metabolites like protocatechuic acid and phloroglucinaldehyde are considered major bioactive products resulting from the cleavage of the C3G molecule. nih.gov
Once absorbed, these metabolites circulate throughout the body and contribute to the health effects associated with this compound consumption. nih.govnih.gov They can modulate various cellular pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. nih.gov Therefore, the biological effects observed after consuming foods rich in this compound are attributable not only to the parent glycoside but significantly to the diverse array of metabolites produced in the body.
Advanced Analytical Methodologies for Cyanidin Monoglucoside Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of cyanidin (B77932) monoglucosides, offering insights into their molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of cyanidin monoglucosides. Both ¹H-NMR and ¹³C-NMR are employed to determine the precise connectivity of atoms within the molecule.
¹H-NMR provides information about the protons in the molecule, including their chemical environment, multiplicity, and coupling constants. This data helps to identify the individual protons on the cyanidin aglycone and the glucoside moiety. For instance, the anomeric proton of the glucose unit typically appears as a doublet in a specific region of the spectrum, confirming the presence and stereochemistry of the glycosidic bond.
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups. The combination of ¹H and ¹³C-NMR, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, leading to the definitive structure of the cyanidin monoglucoside. researchgate.netcapes.gov.br
The following table summarizes representative ¹H-NMR and ¹³C-NMR chemical shift data for cyanidin-3-O-glucoside, a common this compound.
¹H-NMR and ¹³C-NMR Data for Cyanidin-3-O-glucoside
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 170.2 |
| 3 | - | 144.7 |
| 4 | 8.81 (s) | 135.7 |
| 5 | - | 159.1 |
| 6 | 6.53 (d) | 95.0 |
| 7 | - | 163.5 |
| 8 | 6.73 (s) | 103.2 |
| 9 | - | 157.4 |
| 10 | - | 113.1 |
| 1' | - | 119.8 |
| 2' | 7.61 (s) | 112.4 |
| 3' | - | 147.4 |
| 4' | - | 145.7 |
| 5' | - | - |
| 6' | 7.61 (s) | - |
| 1'' | 5.25 (d) | 103.4 |
| 2'' | 3.52 (m) | 74.7 |
| 3'' | 3.66 (m) | 78.0 |
| 4'' | 3.42 (m) | 71.0 |
| 5'' | 3.87 (m) | 78.7 |
| 6'' | 3.69 (m), 3.49 (m) | 62.3 |
Data based on analysis in CD3OD at 600 MHz for ¹H and 150 MHz for ¹³C. rsc.org
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of cyanidin monoglucosides with high accuracy. nih.govmdpi.comnih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, which allows for the calculation of a unique elemental formula.
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netnih.govresearchgate.netmdpi.comyoutube.com For cyanidin monoglucosides, a characteristic fragmentation pattern is the loss of the glucose unit (162 Da), resulting in a fragment ion corresponding to the cyanidin aglycone (m/z 287). researchgate.netresearchgate.net The fragmentation pattern can also help to distinguish between different isomers. The combination of HRMS and MS/MS is a powerful approach for the confident identification of cyanidin monoglucosides in complex mixtures. nih.gov
The following table illustrates the characteristic MS/MS fragmentation of cyanidin-3-O-glucoside.
MS/MS Fragmentation of Cyanidin-3-O-glucoside
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
|---|---|---|---|
| 449 | 287 | 162 | Loss of the glucoside moiety |
Fragmentation data obtained via electrospray ionization (ESI). researchgate.netresearchgate.net
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial characterization and quantification of cyanidin monoglucosides. These compounds exhibit characteristic absorption maxima in the visible region, typically between 510 and 530 nm, which is responsible for their red to purple color. researchgate.netresearchgate.netresearchgate.netnih.gov The exact wavelength of maximum absorption (λmax) can be influenced by factors such as pH and solvent. In addition to the visible band, cyanidin monoglucosides also show a strong absorption band in the UV region, usually around 280 nm. scispace.com
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. researchgate.netejbiotechnology.infonih.govmdpi.comresearchgate.net The FTIR spectrum of a this compound will show characteristic absorption bands corresponding to O-H stretching (from the hydroxyl groups), C-H stretching (from the aromatic and sugar moieties), C=C stretching (from the aromatic rings), and C-O stretching (from the ether linkages and hydroxyl groups). researchgate.net While FTIR is generally not used for primary structure elucidation, it serves as a valuable tool for confirming the presence of key functional groups and for fingerprinting analysis.
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of cyanidin monoglucosides from complex mixtures such as plant extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cyanidin monoglucosides. nih.govresearchgate.netnih.gov Reversed-phase HPLC, typically using a C18 column, is the preferred mode of separation. The mobile phase usually consists of a gradient of an acidified aqueous solvent and an organic solvent, such as methanol (B129727) or acetonitrile.
Detection is most commonly performed using a UV-Vis or Diode-Array Detector (DAD). A DAD allows for the acquisition of the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. researchgate.netnih.govresearchgate.net Quantification is typically achieved by creating a calibration curve with a known standard of the specific this compound or a related compound.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. waters.comoup.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.comthermofisher.com UPLC is particularly well-suited for the rapid analysis of large numbers of samples, making it an ideal technique for high-throughput screening applications in areas such as quality control of food products and natural product discovery. thermofisher.comnih.gov The principles of separation and detection in UPLC are similar to those in HPLC, but with the added benefits of speed and efficiency. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the structural determination and quantification of various metabolites, including those of this compound. hakon-art.com However, due to the low volatility and thermal instability of anthocyanins and their metabolites, direct analysis by GC-MS is often challenging. To overcome these limitations, a crucial preparatory step of derivatization is employed. mdpi.com
Derivatization chemically modifies the metabolites to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com The most common method is silylation, which involves replacing active hydrogen atoms in functional groups like hydroxyl (-OH) and carboxyl (-COOH) with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity of the compounds, allowing them to be vaporized and separated in the gas chromatograph.
Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, which provides detailed information on their molecular weight and fragmentation patterns. hakon-art.com This mass spectral data is critical for the precise structural elucidation of the metabolites. hakon-art.com For instance, in the analysis of anthocyanin composition, GC-MS has been used to identify the sugar moieties attached to the aglycone. One study successfully identified glucose as the carbohydrate attached to the cyanidin core by analyzing the acid-hydrolyzed sample, demonstrating the utility of GC-MS in characterizing the components of cyanidin glucosides. researchgate.net
While LC-MS is more commonly used for intact anthocyanin analysis, GC-MS of derivatized compounds provides a robust, alternative platform capable of capturing a wide variety of smaller secondary metabolites up to 800 Da, offering extensive chemical information. mdpi.com
Integrated Omics Approaches in Metabolic and Mechanistic Analysis
Metabolomics for Exploring Interconnections with Endogenous Metabolites
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state and offers profound insights into the biological impact of compounds like this compound. This approach allows researchers to map the complex interactions between this compound, its breakdown products, and the host's endogenous metabolic pathways.
After intake, cyanidin-3-O-glucoside (C3G) is extensively metabolized by gut microbiota into various smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde. nih.govmdpi.com These metabolites are considered key contributors to its biological effects. researchgate.net Metabolomics studies, often utilizing techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), can identify and quantify these changes in the metabolome. researchgate.net
A key area of investigation is the interplay between C3G and gut microbial metabolism. A study using a mouse model demonstrated that C3G intervention could mitigate polystyrene-induced colonic inflammation by modulating gut bacterial metabolism, particularly tryptophan and bile acid pathways. nih.gov This highlights how C3G can influence host physiology by altering the metabolic output of the gut microbiota.
In another study on Caco-2 human colon cancer cells, a UPLC-Q-TOF-MS-based metabolomics approach identified ten differential metabolites between cells treated with a related compound, cyanidin-3-O-arabinoside, and untreated cells. researchgate.net The changes pointed towards mechanisms involving reduced cell membrane synthesis, altered energy metabolism, and induced DNA damage. researchgate.net
| Metabolite | Change in Caco-2 Cells (vs. Control) | Associated Pathway/Function | Reference |
|---|---|---|---|
| Uracil | Altered | DNA/RNA Metabolism | researchgate.net |
| Pantothenate | Altered | Energy Metabolism (Coenzyme A synthesis) | researchgate.net |
| Cytidine | Altered | DNA/RNA Metabolism | researchgate.net |
| Phosphatidylcholine (PC) | Altered | Cell Membrane Synthesis | researchgate.net |
| γ-Linolenic acid | Altered | Fatty Acid Metabolism | researchgate.net |
| Dodecanoic acid | Altered | Fatty Acid Metabolism | researchgate.net |
| Myristic acid | Altered | Fatty Acid Metabolism | researchgate.net |
These studies exemplify the power of metabolomics to uncover the functional roles of this compound, revealing how it and its metabolites integrate into and modulate host metabolic networks to exert their effects.
Transcriptomics and Proteomics in Elucidating Gene and Protein Expression Changes
Transcriptomics and proteomics are indispensable tools for deciphering the molecular mechanisms of this compound by providing a comprehensive view of its effects on gene and protein expression.
Transcriptomics
Transcriptome analysis, typically via RNA sequencing (RNA-seq), quantifies the expression levels of thousands of genes simultaneously, revealing the genetic pathways modulated by cyanidin-3-O-glucoside (C3G).
Several studies have used this approach to understand C3G's effects in various biological contexts:
Osteogenesis: In MC3T3-E1 mouse osteoblasts, RNA-seq analysis identified 51 differentially expressed genes (DEGs) in response to C3G treatment, with 34 genes being upregulated and 17 downregulated. nih.govfigshare.com Functional analysis showed these genes were enriched in pathways related to lysosomes and glycolipid biosynthesis, pointing to the molecular basis for C3G's potential role in promoting bone formation. nih.govfigshare.com
Hepatocyte Function: In a human hepatocyte cell line, C3G treatment was found to upregulate the gene expression of key regulators of mitochondrial biogenesis, including PGC-1α and SIRT1. nih.gov This was followed by increased expression of downstream targets like NRF1 and TFAM, suggesting C3G enhances mitochondrial function by modulating this genetic pathway. nih.gov
Adipose Tissue Regulation: In the brown adipose tissue (BAT) of mice, C3G treatment significantly increased the expression of the Prdm16 and PPARα genes, which are crucial for brown fat differentiation and thermogenesis. nih.gov
Immunomodulation: A comparative transcriptome analysis of the spleen in a mouse model of Alzheimer's disease identified numerous DEGs following C3G treatment, providing insight into the compound's antioxidant and immunomodulatory properties. nih.gov
| Gene | Biological Context | Effect of C3G | Reference |
|---|---|---|---|
| Atp6v0c, Cx3cl1, Ly6a | Osteogenesis (MC3T3-E1 cells) | Differentially Expressed | nih.govfigshare.com |
| PGC-1α, SIRT1 | Mitochondrial Biogenesis (Hepatocytes) | Upregulated | nih.gov |
| NRF1, TFAM | Mitochondrial Function (Hepatocytes) | Upregulated | nih.gov |
| Prdm16, PPARα | Brown Adipose Tissue | Upregulated | nih.gov |
| CLDN2 | Lung Adenocarcinoma Cells | Downregulated | mdpi.com |
Proteomics
Proteomics complements transcriptomics by analyzing changes at the protein level, providing direct evidence of functional molecular changes. Techniques like TMT-based quantitative proteomics are used to identify and quantify thousands of proteins.
Hepatoprotection: A proteomics study on HepG2 cells revealed that C3G and its metabolite, protocatechuic acid, offered protection against cytotoxicity by modulating apoptosis-related signaling pathways. nih.gov X-linked inhibitor of apoptosis protein (XIAP) was identified as a key target protein of C3G. nih.gov
Anti-aging Effects: In a mouse model of D-galactose-induced aging, hepatic proteome analysis showed that a cyanidin-rich extract significantly modulated 243 proteins. researchgate.netnih.gov The treatment suppressed proteins involved in the electron transport chain while up-regulating proteins crucial for glycolysis and the tricarboxylic acid (TCA) cycle, suggesting a mechanism aimed at reducing oxidative damage. researchgate.netnih.gov
Together, these omics technologies provide a multi-layered understanding of the biological impact of this compound, connecting its presence to specific changes in gene expression and protein activity, which in turn drive its physiological effects.
Molecular and Cellular Mechanisms of Action of Cyanidin Monoglucoside
Modulation of Cellular Redox Homeostasis
Cyanidin (B77932) monoglucoside plays a crucial role in maintaining cellular redox balance through a multi-pronged approach that includes direct antioxidant actions and the enhancement of endogenous defense systems.
Direct Reactive Oxygen Species (ROS) Scavenging and Radical Activity Inhibition
Cyanidin-3-O-β-glucopyranoside (C3G), a common form of cyanidin monoglucoside, is a highly effective scavenger of oxygen free radicals. tandfonline.comresearchgate.net Its potent antioxidant activity is attributed to its molecular structure, which allows for the efficient donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). tandfonline.commdpi.com Studies have demonstrated that C3G can directly interact with and is quickly oxidized by various ROS, including hydrogen peroxide (H₂O₂), superoxide (B77818) anions (⁻O₂), and hydroxyl radicals (OH·). tandfonline.comresearchgate.net This direct scavenging ability helps to mitigate cellular damage caused by oxidative stress. nih.gov In fact, research has shown that C3G exhibits superior antioxidant properties compared to even well-known antioxidants like vitamin E. researchgate.net The robust antioxidant capacity of C3G is further supported by its very negative redox potential, measured at 405 mV, indicating its strong tendency to be oxidized and thereby act as a potent antioxidant. tandfonline.com
In experimental models, C3G has been shown to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. For instance, it significantly inhibited the generation of malondialdehyde (MDA), a marker of lipid peroxidation, with a much lower IC₅₀ value (6.5 μM) compared to resveratrol (B1683913) (34 μM) and ascorbic acid (212 μM). tandfonline.com This protective effect against lipid peroxidation underscores the direct and potent radical-inhibiting activity of this compound.
Activation of Endogenous Antioxidant Enzyme Systems
Beyond its direct scavenging effects, this compound also bolsters the cell's own antioxidant defenses by activating key enzyme systems. Research has shown that cyanidin-3-glucoside (C3G) can induce the gene expression of several endogenous antioxidant enzymes. nih.govnih.gov This includes enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov
Furthermore, C3G has been observed to enhance the activity of other cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs). nih.govnih.govnih.gov One of the critical ways C3G achieves this is by stimulating the biosynthesis of glutathione (GSH), a vital endogenous antioxidant. nih.govimrpress.comnih.gov It has been shown to increase the expression of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov This upregulation of antioxidant enzymes and molecules provides a more sustained and robust defense against oxidative insults.
The table below summarizes the key endogenous antioxidant enzymes modulated by this compound.
| Enzyme/Antioxidant | Modulatory Effect of this compound | References |
| Superoxide Dismutase (SOD) | Increased expression and activity | nih.govnih.gov |
| Catalase (CAT) | Increased expression and activity | nih.govnih.gov |
| Glutathione Peroxidase (GPx) | Increased expression and activity | nih.govnih.gov |
| Heme Oxygenase-1 (HO-1) | Increased expression | nih.gov |
| Glutathione (GSH) | Stimulated biosynthesis | nih.govimrpress.comnih.gov |
| Glutathione S-Transferases (GSTs) | Increased expression | nih.govnih.gov |
Regulation of Redox-Sensitive Transcription Factors and Downstream Targets
A pivotal mechanism through which this compound enhances cellular antioxidant capacity is by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as the "master regulator" of the antioxidant response. nih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or certain bioactive compounds like cyanidin-3-glucoside (C3G), Nrf2 is released from Keap1 and translocates to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, thereby activating their transcription. nih.gov
Studies have demonstrated that C3G can induce the nuclear translocation of Nrf2, leading to the increased expression of various downstream targets, including the antioxidant enzymes mentioned previously (SOD, CAT, GPx, HO-1, GSTs). nih.govnih.govnih.gov This activation of the Nrf2 pathway represents a significant indirect antioxidant mechanism of this compound, providing a long-lasting cellular defense against oxidative damage. nih.gov
Regulation of Inflammatory Signaling Pathways
This compound exhibits potent anti-inflammatory properties by intervening in key signaling cascades and inhibiting the production of pro-inflammatory molecules.
Inhibition of Pro-inflammatory Mediators
Cyanidin-3-glucoside (C3G) has been shown to effectively suppress the production of a range of pro-inflammatory mediators. nih.govplos.org In various cell models, C3G has demonstrated the ability to inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govplos.org Furthermore, it can reduce the secretion of pro-inflammatory cytokines, including various interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-α (TNF-α). nih.govplos.orgnih.gov
For instance, in human intestinal HT-29 cells stimulated with cytokines, C3G significantly reduced the levels of NO, PGE2, and IL-8. plos.org Similarly, in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) and a mouse model of acute respiratory distress syndrome, C3G pretreatment markedly inhibited the production of TNF-α, IL-6, and IL-1β. nih.gov This broad-spectrum inhibition of pro-inflammatory molecules contributes significantly to the anti-inflammatory effects of this compound.
The table below details the pro-inflammatory mediators inhibited by this compound.
| Pro-inflammatory Mediator | Inhibitory Effect of this compound | References |
| Nitric Oxide (NO) | Reduced production | nih.govplos.org |
| Prostaglandin E2 (PGE2) | Reduced production | nih.govplos.org |
| Interleukin-1β (IL-1β) | Reduced production | nih.govnih.gov |
| Interleukin-6 (IL-6) | Reduced production | nih.govnih.gov |
| Interleukin-8 (IL-8) | Reduced production | nih.govplos.org |
| Tumor Necrosis Factor-α (TNF-α) | Reduced production | nih.govnih.gov |
Modulation of Key Signaling Cascades
The anti-inflammatory effects of this compound are underpinned by its ability to modulate key signaling pathways that orchestrate the inflammatory response. One of the most critical targets is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.govnih.gov C3G has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκB-α, and subsequently blocking the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascades. nih.govnih.gov Research has demonstrated that C3G can suppress the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun NH2-terminal kinase (JNK). nih.govnih.gov By inhibiting these pathways, C3G can downregulate the expression of various pro-inflammatory genes.
Furthermore, some studies suggest that this compound can also influence the signal transducer and activator of transcription 1 (STAT1) pathway. plos.org In cytokine-stimulated intestinal cells, C3G was found to significantly reduce the levels of activated STAT1 in the cell nucleus, without affecting NF-κB activation in that specific model. plos.org This indicates that this compound may employ multiple, sometimes cell-type specific, mechanisms to exert its anti-inflammatory effects.
The table below outlines the key signaling cascades modulated by this compound.
| Signaling Pathway | Modulatory Effect of this compound | References |
| NF-κB | Inhibition of activation | nih.govnih.govnih.govmdpi.com |
| ERK (MAPK) | Inhibition of phosphorylation | nih.govacs.org |
| p38 MAPK (MAPK) | Inhibition of phosphorylation | nih.gov |
| JNK (MAPK) | Inactivation | nih.gov |
| STAT1 | Reduction of activated form in the nucleus | plos.org |
Impact on Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase, Cyclooxygenase-2)
Cyanidin-3-glucoside (C3G) has been shown to modulate the expression of key enzymes involved in the inflammatory process, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are critical mediators of inflammation, and their upregulation is associated with various inflammatory conditions.
In macrophage cell lines, C3G has demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced iNOS and COX-2 expression at both the mRNA and protein levels. nih.gov This inhibitory effect is accompanied by a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), the respective products of iNOS and COX-2 activity. nih.gov The underlying mechanism for this anti-inflammatory action involves the activation of liver X receptor alpha (LXRα), a nuclear receptor that plays a crucial role in the regulation of inflammatory responses. nih.gov
Furthermore, in the context of intestinal inflammation, C3G and its complexes have been found to downregulate the protein expression of iNOS and COX-2 in Caco-2 intestinal cells. mdpi.com Studies have also highlighted that C3G can suppress the expression of COX-2 induced by carcinogens like benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE) in mouse epidermal cells. nih.gov This suppression is achieved by directly inhibiting the Fyn kinase signaling pathway, which is upstream of COX-2 activation. nih.gov
The collective evidence from these studies indicates that C3G exerts its anti-inflammatory effects by targeting the expression of iNOS and COX-2 through multiple signaling pathways, thereby reducing the production of inflammatory mediators.
Table 1: Effect of Cyanidin-3-Glucoside on Inflammatory Enzyme Expression
| Cell Line/Model | Inducer | Effect of C3G | Key Findings | Citation |
|---|---|---|---|---|
| THP-1 Macrophages | Lipopolysaccharide (LPS) | Inhibition of iNOS and COX-2 mRNA and protein expression | Dose-dependent reduction in NO and PGE2 production; mediated by LXRα activation. | nih.gov |
| Caco-2 Intestinal Cells | Palmitic Acid (PA) | Reduction of COX-2 protein levels | Dose-dependent protective effect against PA-induced inflammation. | mdpi.com |
| Caco-2 Intestinal Cells | Not specified | Downregulation of iNOS and COX-2 protein expression | C3G monomer and its complexes demonstrated anti-inflammatory effects. | mdpi.com |
| JB6 P+ Mouse Epidermal Cells | Benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE) | Suppression of COX-2 expression and promoter activity | Directly inhibits Fyn kinase activity, attenuating AP-1 and NF-κB activation. | nih.gov |
Crosstalk with Interferon Pathways and Immune Responses
Cyanidin-3-glucoside (C3G) has been found to interact with and modulate interferon (IFN) signaling pathways, which are critical components of the innate immune response. Research indicates that C3G can downregulate both Interferon I and II pathways, thereby inhibiting the inflammatory cascades mediated by interferons. mdpi.com This modulation of interferon pathways is a key aspect of C3G's broader anti-inflammatory and immunomodulatory activities.
In the context of intestinal health, proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) are known to activate the mucosal immune system, leading to sustained inflammation and tissue damage. nih.gov C3G has been shown to mitigate these effects, suggesting its potential in managing chronic gut inflammatory diseases. nih.gov Its ability to influence cytokine levels and IFN pathways points to a complex interplay with the immune system. mdpi.com
Enhancement of Cellular Barrier Function (e.g., intestinal integrity)
A growing body of evidence highlights the role of cyanidin-3-glucoside (C3G) in enhancing cellular barrier function, particularly in the context of the intestinal epithelium. The intestinal barrier is a critical interface that regulates the passage of substances and protects against harmful luminal agents. nih.govcapes.gov.br
C3G and its metabolites have been shown to ameliorate intestinal diseases by repairing the intestinal barrier structure and function. researchgate.net This protective effect is attributed to the modulation of the intestinal mucosal immune system. researchgate.net In vitro studies using Caco-2 cells, a model for the intestinal epithelial barrier, have demonstrated that C3G can counteract the disruptive effects of inflammatory stimuli. nih.govnih.gov
Specifically, C3G has been observed to inhibit the activation of the NF-κB signaling pathway in intestinal epithelial cells exposed to TNF-α, a key inflammatory cytokine. nih.govnih.gov This inhibition is a primary mechanism through which C3G exerts its protective effects. nih.gov Concurrently, C3G can activate the Nrf2 pathway, which is involved in cellular protection and antioxidant responses. nih.gov Importantly, C3G itself does not negatively impact the physiological properties of Caco-2 cells. nih.gov
The enhancement of the intestinal barrier by C3G is a multifaceted process involving the regulation of inflammatory pathways and the activation of protective cellular mechanisms, ultimately contributing to the maintenance of intestinal homeostasis. nih.gov
Cellular Senescence and Apoptosis Modulation
Induction of Apoptotic Pathways in Specific Cell Lines (e.g., cancer cells)
Cyanidin-3-glucoside (C3G) has been extensively studied for its ability to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anticancer agent. nih.gov This pro-apoptotic effect has been observed in breast, gastric, and colorectal cancer cells, among others. nih.govmdpi.comnih.gov
In human gastric cancer MKN-45 cells, C3G has been shown to have significant antiproliferative effects and to induce apoptosis. mdpi.com Similarly, in the MCF-7 breast cancer cell line, C3G exhibits dose-dependent cytotoxic effects and induces a high rate of apoptosis. nih.gov Studies have also demonstrated that C3G can trigger apoptotic responses in colorectal cancer cells. nih.gov
The mechanism of apoptosis induction by C3G can be both caspase-dependent and caspase-independent. nih.gov Furthermore, C3G has been found to arrest the cell cycle at the G2/M phase in certain cancer cell lines, which can be a precursor to apoptosis. mdpi.comnih.gov Interestingly, while C3G shows significant cytotoxic effects against cancer cells, it has been reported to have little effect on normal cells. mdpi.com
Table 2: Induction of Apoptosis by Cyanidin-3-Glucoside in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings on Apoptosis Induction | Citation |
|---|---|---|---|
| MKN-45 | Human Gastric Cancer | C3G induced apoptosis and arrested the cell cycle in the G2/M phase. | mdpi.com |
| MCF-7 | Human Breast Cancer | C3G showed dose-dependent cytotoxic effects and induced over 51.5% apoptosis after 24 hours. | nih.gov |
| MDA-MB-453 | Human Breast Cancer | C3G was shown to cause apoptosis, suggesting its potential as an anticancer agent. | nih.gov |
| HCT116, HT-29, SW620 | Human Colorectal Cancer | C3G inhibited proliferation and induced apoptosis in a time- and concentration-dependent manner. | nih.gov |
| HS578T | Human Breast Cancer | Among several cell lines, HS578T was the most sensitive to C3G-induced cell growth inhibition and G2/M arrest. | nih.gov |
Regulation of Apoptosis-Associated Proteins (e.g., Bax, Caspases, p53)
The pro-apoptotic activity of cyanidin-3-glucoside (C3G) is mediated through the regulation of a complex network of proteins that control programmed cell death. Key among these are the Bcl-2 family of proteins, caspases, and the tumor suppressor protein p53.
Studies have consistently shown that C3G treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors the mitochondrial pathway of apoptosis.
Furthermore, C3G activates caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-3, a key effector caspase, has been observed in various cancer cell lines following C3G treatment. nih.gov The expression of caspase-3 at the gene level has also been shown to increase. nih.gov
The tumor suppressor protein p53 also appears to play a role in C3G-induced apoptosis. In MCF-7 breast cancer cells, C3G treatment led to an increased expression of the p53 gene. nih.gov In a mouse model of UVB-induced skin damage, nanoencapsulated C3G was found to downregulate the expression of p53, as well as Bax and caspases-3 and -9, suggesting a protective role in non-cancerous cells. nih.gov
Table 3: Regulation of Apoptosis-Associated Proteins by Cyanidin-3-Glucoside
| Protein | Cell Line/Model | Effect of C3G | Citation |
|---|---|---|---|
| Bax | MCF-7 Breast Cancer Cells | Increased gene expression | nih.gov |
| Bax | HCT116, HT-29, SW620 Colorectal Cancer Cells | Increased mRNA and protein expression | nih.gov |
| Bax | UVB-induced mouse skin | Downregulated expression | nih.gov |
| Bcl-2 | MCF-7 Breast Cancer Cells | Decreased gene expression | nih.gov |
| Bcl-2 | HCT116, HT-29, SW620 Colorectal Cancer Cells | Decreased mRNA expression | nih.gov |
| Caspase-3 | MCF-7 Breast Cancer Cells | Increased gene expression and activation | nih.gov |
| Caspase-3 | UVB-induced mouse skin | Downregulated expression | nih.gov |
| Caspase-9 | UVB-induced mouse skin | Downregulated expression | nih.gov |
| p53 | MCF-7 Breast Cancer Cells | Increased gene expression | nih.gov |
| p53 | UVB-induced mouse skin | Downregulated expression | nih.gov |
Influence on Key Cellular Senescence Markers (e.g., P16, P21)
Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and cancer. Key markers of cellular senescence include the cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/Cip1. nih.govnih.govresearchgate.net
Research has indicated that cyanidin-3-glucoside (C3G) can influence the expression of these critical senescence markers. In particular, previous studies have shown that treating cancer cells with C3G can lead to an increase in the expression of the p21 protein. nih.gov p21 is a direct target of the p53 tumor suppressor protein and acts to halt the cell cycle by inhibiting cyclin-dependent kinases. nih.gov The induction of p21 by C3G is a significant finding, as it suggests a mechanism by which this compound can inhibit the proliferation of cancer cells. nih.gov
While the direct effect of C3G on p16 expression is less characterized in the available literature, the modulation of p21 highlights a clear interaction of C3G with the cellular senescence machinery. The p16 and p21 pathways are interconnected and can be activated by various stimuli, leading to cell cycle arrest. nih.gov The differential expression of p16 and p21 can vary depending on the cell type and the context of senescence induction. nih.govnih.govresearchgate.net
Intervention in Cellular Proliferation and Differentiation
Cyanidin-3-O-glucoside has been shown to influence key cellular processes involved in the development and progression of cancer, including cell proliferation, the epithelial-to-mesenchymal transition (EMT), and cell migration and invasion.
Cyanidin-3-O-glucoside demonstrates anti-proliferative effects in various cancer cell types through multiple mechanisms. In colorectal cancer cells, C3G has been found to directly bind to and inhibit the activity of T-LAK cell-originated protein kinase (TOPK). researchgate.net This inhibition leads to a concentration-dependent suppression of both cell proliferation and the formation of cancer cell clones. researchgate.net The downstream effect of TOPK inhibition by C3G is a reduction in the phosphorylation of histone H3, a key event in cell cycle progression. researchgate.net
In breast cancer cells, the anti-proliferative action of C3G is linked to the induction of apoptosis (programmed cell death). benthamscience.com Treatment with C3G leads to a decrease in cell viability in a dose-dependent manner, which is associated with the cleavage of caspase-3 and DNA fragmentation, both hallmarks of apoptosis. benthamscience.com Furthermore, C3G can induce cell cycle arrest at the G2/M phase in certain cancer cells by down-regulating the protein levels of key cell cycle regulators such as cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (cyclin B1, cyclin D1). tandfonline.comfrontiersin.org In melanoma cells, C3G's anti-proliferative effect is mediated through its interaction with estrogen receptor β (ERβ), leading to cell cycle arrest and apoptosis. frontiersin.org
It is noteworthy that while C3G can inhibit the growth of three-dimensional spheroid cultures of colon cancer cells, it may not have a significant effect on two-dimensional cell proliferation in the same cell type. nih.gov This suggests that the anti-proliferative effects of C3G can be context-dependent, influenced by the specific cancer type and the cellular environment.
The epithelial-to-mesenchymal transition (EMT) is a critical process by which cancer cells gain migratory and invasive properties, facilitating metastasis. nih.gov Cyanidin-3-O-glucoside has been shown to inhibit EMT in breast cancer cells. nih.govfoodandnutritionresearch.netdocumentsdelivered.com This inhibition is characterized by an increase in epithelial markers, such as E-cadherin and ZO-1, and a decrease in mesenchymal markers like N-cadherin and vimentin. nih.govnih.gov
One of the key mechanisms by which C3G inhibits EMT is through the upregulation of Krüppel-like factor 4 (KLF4), a transcription factor known to suppress EMT. nih.govfoodandnutritionresearch.netdocumentsdelivered.com C3G indirectly increases KLF4 expression by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. nih.govfoodandnutritionresearch.net In triple-negative breast cancer cells, C3G induces a reversion of EMT by activating Sirtuin 1 (Sirt1) expression. nih.govresearchgate.net Sirt1, in turn, inhibits the NF-κB signaling pathway, which is a pivotal driver of EMT. nih.govresearchgate.net
Consistent with its ability to inhibit EMT, cyanidin-3-O-glucoside significantly suppresses the migration and invasion of cancer cells. In breast cancer cells, treatment with C3G has been demonstrated to inhibit cell migration in both wound healing and Transwell migration assays. nih.govnih.gov This effect is a direct consequence of the C3G-mediated upregulation of KLF4 and the subsequent inhibition of EMT. nih.govfoodandnutritionresearch.net
In human gastric cancer cells, C3G has been observed to slow down cell migration significantly. mdpi.com This is accompanied by the regulation of proteins involved in cell adhesion and migration, including E-cadherin, N-cadherin, and vimentin, through the β-catenin signaling pathway. mdpi.com Furthermore, in a Drosophila model of a malignant tumor, C3G was found to inhibit tumor growth and invasion by suppressing autophagy through the inhibition of the JNK signaling pathway. rsc.org
The regulatory effects of cyanidin-3-O-glucoside on cellular proliferation and metastasis are often mediated through its influence on key transcription factors. A prime example is the upregulation of Krüppel-like factor 4 (KLF4) in breast cancer cells. nih.govfoodandnutritionresearch.netdocumentsdelivered.com C3G achieves this not by directly increasing KLF4 transcription, but by downregulating the expression of FBXO32, the E3 ligase responsible for KLF4's ubiquitination and subsequent degradation. nih.gov This stabilization of the KLF4 protein leads to the suppression of EMT and, consequently, reduced cell migration and invasion. nih.govfoodandnutritionresearch.net Knockdown of KLF4 in breast cancer cells has been shown to abolish the inhibitory effects of C3G on EMT, migration, and invasion, confirming the central role of this transcription factor in C3G's mechanism of action. nih.govfoodandnutritionresearch.net
In addition to KLF4, C3G also modulates other transcription factors. In triple-negative breast cancer cells, C3G induces the expression of Sirt1, which in turn attenuates the activity of NF-κB, a key transcription factor promoting EMT. nih.govresearchgate.net In gastric cancer cells, C3G has been shown to induce apoptosis by regulating the MAPK, STAT3, and NF-κB signaling pathways. mdpi.com Furthermore, C3G can inhibit angiogenesis in breast cancer by reducing the expression of STAT3, which transcriptionally activates the pro-angiogenic factor VEGF. nih.gov
Metabolic Homeostasis Regulation
Beyond its effects on cancer cells, cyanidin-3-O-glucoside plays a significant role in the regulation of metabolic homeostasis, particularly in glucose metabolism.
Cyanidin-3-O-glucoside has demonstrated potent effects on glucose metabolism, positioning it as a compound of interest for managing hyperglycemia and insulin (B600854) resistance. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.govnih.gov C3G activates AMPK, which in turn suppresses hepatic gluconeogenesis (the production of glucose in the liver) by inhibiting the expression of gluconeogenic genes. nih.govnih.gov This is achieved through the phosphorylation and inactivation of coactivators like CRTC2 and HDAC5. nih.gov The activation of AMPK by C3G is multifactorial, involving an increase in the cellular AMP:ATP ratio and activation of the adiponectin receptor signaling pathway. nih.govnih.gov
C3G also improves insulin sensitivity. In diabetic mice, dietary C3G has been shown to significantly reduce blood glucose concentrations and enhance insulin sensitivity. nih.gov This is associated with the upregulation of glucose transporter 4 (GLUT4) in white adipose tissue, which facilitates glucose uptake into cells. nih.gov Furthermore, C3G downregulates the expression of retinol (B82714) binding protein 4 (RBP4), a protein linked to insulin resistance. nih.gov In human omental adipocytes, C3G and its metabolite, protocatechuic acid, exert insulin-like effects by upregulating the activity of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov
The transport of C3G itself into cells, a prerequisite for its bioactivity, can be mediated by glucose transporters. Studies using Caco-2 intestinal cells have shown that the absorption of C3G is facilitated by both sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2). nih.gov
Interactive Data Table: Effects of Cyanidin-3-O-Glucoside on Cellular Mechanisms
| Cellular Process | Cell/Tissue Type | Key Molecular Target/Pathway | Observed Effect | Reference(s) |
| Cell Proliferation | Colorectal Cancer Cells | TOPK | Inhibition of proliferation and clone formation | researchgate.net |
| Breast Cancer Cells | Caspase-3, Bcl-2/Bax | Induction of apoptosis | benthamscience.com | |
| Breast Cancer Cells | CDK-1, CDK-2, Cyclin B1, Cyclin D1 | G2/M phase cell cycle arrest | tandfonline.com | |
| Melanoma Cells | Estrogen Receptor β (ERβ) | Cell cycle arrest and apoptosis | frontiersin.org | |
| Epithelial-to-Mesenchymal Transition (EMT) | Breast Cancer Cells | KLF4, FBXO32 | Inhibition of EMT | nih.govfoodandnutritionresearch.net |
| Triple-Negative Breast Cancer Cells | Sirt1, NF-κB | Reversion of EMT | nih.govresearchgate.net | |
| Cell Migration & Invasion | Breast Cancer Cells | KLF4 | Suppression of migration and invasion | nih.govfoodandnutritionresearch.net |
| Gastric Cancer Cells | β-catenin | Inhibition of cell migration | mdpi.com | |
| Glucose Metabolism | Hepatocytes, Diabetic Mice | AMPK, CRTC2, HDAC5 | Suppression of gluconeogenesis | nih.govnih.gov |
| Adipose Tissue (Diabetic Mice) | GLUT4, RBP4 | Improved insulin sensitivity | nih.gov | |
| Human Omental Adipocytes | PPARγ | Insulin-like effects | nih.gov |
Lipid Metabolism Regulation
Cyanidin-3-O-β-glucoside (C3G), a prevalent this compound, demonstrates notable regulatory effects on lipid metabolism, including the enhancement of fatty acid oxidation and the reduction of lipid synthesis and accumulation. nih.gov In human HepG2 hepatocytes, C3G stimulates the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.com This activation leads to the phosphorylation and subsequent inactivation of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.com The inactivation of ACC results in decreased levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-CoA transferase 1 (CPT-1), an enzyme essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. mdpi.comrsc.org
The consequent increase in CPT-1 expression and activity enhances fatty acid oxidation. mdpi.com Studies have shown that C3G treatment functionally increases palmitate oxidation rates in HepG2 cells. mdpi.com This AMPK-dependent mechanism is crucial, as the inhibition of AMPK has been shown to counteract the effects of C3G on CPT-1 expression, fatty acid oxidation, and triglyceride accumulation. mdpi.com Furthermore, C3G has been observed to reduce the accumulation of fat in visceral adipose and liver tissues and lower plasma triglyceride levels. nih.gov It also has the potential to inhibit lipolysis, thereby reducing the release of free fatty acids and glycerol (B35011) from adipocytes. mdpi.com In rats with liver lipid metabolism disorder induced by Bisphenol A (BPA), C3G supplementation significantly improved serum levels of low-density lipoprotein cholesterol, high-density lipoprotein cholesterol, total cholesterol, and triacylglycerols. mdpi.com
Table 1: Effect of Cyanidin-3-Glucoside on Lipid Metabolism Markers
| Marker | Effect of C3G | Cellular Context | Reference |
|---|---|---|---|
| AMPK Activation | Increased phosphorylation | HepG2 cells | mdpi.com |
| ACC Phosphorylation | Increased (inactivation) | HepG2 cells | mdpi.com |
| Malonyl-CoA Levels | Decreased | HepG2 cells | mdpi.com |
| CPT-1 Expression | Increased | HepG2 cells | mdpi.com |
| Fatty Acid Oxidation | Increased | HepG2 cells | nih.govmdpi.com |
| Lipid Synthesis | Decreased | General | nih.gov |
| Lipid Accumulation | Reduced | Adipocytes, Liver | nih.govnih.gov |
| Triglyceride Levels | Reduced | Plasma, Liver | nih.govmdpi.com |
Enhancement of Energy Expenditure and Mitochondrial Biogenesis
Cyanidin-3-glucoside plays a significant role in increasing whole-body energy expenditure, primarily through its effects on brown adipose tissue (BAT) and mitochondrial biogenesis. frontiersin.orgnih.gov C3G has been shown to enhance BAT activity and induce the formation of brown-like adipocytes (beigeing) in subcutaneous white adipose tissue (sWAT). frontiersin.orgphysiology.org This is critical as BAT is specialized in thermogenesis, burning energy to produce heat. mdpi.com
A key mechanism in this process is the upregulation of uncoupling protein 1 (UCP1), a protein found in the inner mitochondrial membrane of brown adipocytes that dissipates the proton gradient, generating heat instead of ATP. mdpi.comfrontiersin.org C3G potently regulates the transcription of UCP1 in both BAT and sWAT. frontiersin.org This regulation is partly mediated by PRDM16, a transcriptional co-regulator that binds to the promoter region of the UCP1 gene and is crucial for the development and function of brown adipocytes. nih.gov
Furthermore, C3G enhances mitochondrial biogenesis, the process of creating new mitochondria. nih.govnih.gov It upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), considered a master regulator of mitochondrial biogenesis. nih.govresearchgate.net The activation of PGC-1α is, in part, mediated by an increase in the expression of sirtuin 1 (SIRT1), which deacetylates and activates PGC-1α. researchgate.net This signaling cascade leads to an increase in the expression of downstream genes such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), ultimately resulting in increased mitochondrial number and function. nih.govresearchgate.net
Table 2: Impact of Cyanidin-3-Glucoside on Energy Expenditure and Mitochondrial Biogenesis
| Target/Process | Effect of C3G | Mechanism | Tissue/Cell Model | Reference |
|---|---|---|---|---|
| Energy Expenditure | Increased | Enhanced BAT activity | db/db mice | frontiersin.org |
| Brown Adipose Tissue (BAT) Activity | Enhanced | Upregulation of thermogenic genes | db/db mice, HFFD-fed mice | mdpi.comfrontiersin.orgphysiology.org |
| UCP1 Expression | Increased | Activation of PRDM16 gene | BAT, sWAT | frontiersin.orgnih.gov |
| Mitochondrial Biogenesis | Enhanced | Upregulation of PGC-1α and SIRT1 | Hepatocytes, Skeletal Muscle | nih.govresearchgate.net |
| PGC-1α Expression | Increased | SIRT1-mediated deacetylation | HuH7 cells | nih.govresearchgate.net |
| Mitochondrial Function | Increased | Increased ATP production and membrane potential | HuH7 cells | researchgate.net |
Interaction with Key Metabolic Proteins and Receptors
The metabolic benefits of cyanidin-3-glucoside are also attributed to its interaction with key proteins and receptors involved in metabolic regulation. A significant finding is the ability of C3G to activate AMPK, at least in part, through the adiponectin receptor 1 (AdipoR1). doaj.org
In hepatocytes, the knockdown of both AdipoR1 and AdipoR2 has been shown to abolish the phosphorylation of AMPK by C3G, indicating that C3G's activation of AMPK is mediated by these receptors. doaj.org Adiponectin itself is an adipokine known for its beneficial effects on metabolism. researchgate.net C3G treatment has been found to induce the expression and secretion of adiponectin from adipocytes. researchgate.net This increase in adiponectin is significant as it can then act on its receptors in other tissues, like the liver and muscle, to exert its metabolic effects, including the activation of AMPK. doaj.orgresearchgate.net However, some studies in diabetic mice suggest that the amelioration of hyperglycemia and insulin sensitivity by C3G was not dependent on changes in the expression of adiponectin or its receptors, but rather on the regulation of the glucose transporter 4 (Glut4) and retinol-binding protein 4 (RBP4) system.
The activation of AMPK by C3G is a central event, as AMPK acts as a master switch in regulating cellular energy homeostasis. mdpi.comfrontiersin.org Once activated, AMPK phosphorylates and regulates numerous downstream targets to promote catabolic pathways that generate ATP (like fatty acid oxidation) while inhibiting anabolic pathways that consume ATP (like fatty acid synthesis). mdpi.com
Neuroprotective Mechanisms at the Cellular Level
This compound exhibits significant neuroprotective properties through various cellular mechanisms, including combating oxidative stress, regulating apoptosis, and inhibiting key enzymes involved in neurological diseases.
Attenuation of Oxidative Stress and Endoplasmic Reticulum Stress in Neuronal Cells
Cyanidin-3-glucoside is a potent antioxidant that protects neuronal cells from damage induced by oxidative and endoplasmic reticulum (ER) stress. In HT22 mouse hippocampal neuronal cells, C3G has been shown to protect against glutamate-induced toxicity, which is known to cause oxidative damage and ER stress, leading to cell death.
C3G activates the Nrf2-antioxidant response element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. This leads to the upregulated gene expression of endogenous antioxidant enzymes such as superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GPx), as well as phase II detoxifying enzymes like glutathione-S-transferases (GSTs). By bolstering these intrinsic antioxidant defenses, C3G effectively reduces the accumulation of reactive oxygen species (ROS). nih.gov
Furthermore, C3G mitigates ER stress. Oxidative stress is a known inducer of ER stress, and by reducing ROS, C3G can indirectly alleviate ER stress. It has been shown to inhibit glutamate-induced ER stress signals, which can otherwise trigger apoptosis.
Regulation of Neuronal Apoptosis Pathways
Cyanidin-3-glucoside exerts its neuroprotective effects by directly modulating pathways involved in neuronal apoptosis, or programmed cell death. In models of neuroinflammation, C3G pretreatment of microglial cells was able to protect differentiated PC12 neuronal cells from apoptosis induced by microglial activation.
A key mechanism is the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. C3G has been shown to decrease the pro-apoptotic Bax/Bcl-2 ratio in the brain of transgenic mice models of Alzheimer's disease. Additionally, in studies of focal cerebral ischemia in mice, C3G was found to block the release of the apoptosis-inducing factor (AIF) from mitochondria under conditions of oxidative stress, providing another pathway for its neuroprotective action.
Inhibition of Enzymes Relevant to Neurological Pathologies
Cyanidin-3-glucoside and its aglycone, cyanidin, have been identified as inhibitors of several enzymes whose dysregulation is implicated in neurological disorders.
Monoamine Oxidase A (MAO-A): MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Elevated MAO-A activity is linked to depression and anxiety. Both cyanidin and cyanidin-3-glucoside have been shown to inhibit MAO-A in vitro, with IC₅₀ values in the low micromolar range, suggesting a potential role in modulating neurotransmitter levels. researchgate.net
Tyrosinase: This enzyme is involved in melanin (B1238610) production, but its inhibition is also explored in the context of neurodegenerative disorders like Parkinson's disease due to its role in the production of neurotoxic quinones. doaj.org While some studies suggest C3G has tyrosinase inhibitory activity, others indicate that related catechins are more potent inhibitors and that C3G may act more as a substrate for the enzyme under certain conditions. doaj.org Computational and in vitro assessments are ongoing to clarify the precise mechanism. doaj.org
Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades endocannabinoids like anandamide. FAAH inhibition is being investigated as a therapeutic strategy for various conditions, including neurodegenerative diseases. mdpi.com Cyanidin-3-glucoside has been identified as an inhibitor of human recombinant FAAH, with an IC₅₀ value of 152.1 µM. mdpi.com
Table 3: Inhibition of Neurologically Relevant Enzymes by Cyanidin-3-Glucoside
| Enzyme | Pathological Relevance | Inhibitory Effect of C3G | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Depression, anxiety, neurodegeneration | Competitive and non-competitive inhibition | researchgate.net |
| Tyrosinase | Neurodegenerative disorders (e.g., Parkinson's) | Ambiguous; may act as inhibitor or substrate | doaj.org |
| Fatty Acid Amide Hydrolase (FAAH) | Neurodegenerative diseases, pain, inflammation | Identified as an inhibitor (IC₅₀ = 152.1 µM) | mdpi.com |
Modulation of Gut Microbiota Interactions
The interaction between this compound and the gut microbiota is a critical aspect of its biological activity. Much of the dietary cyanidin-3-O-glucoside (C3G) reaches the colon intact, where it is metabolized by the resident microbial communities. nih.gov This biotransformation is essential, as the resulting metabolites often possess enhanced bioavailability and bioactivity compared to the parent compound. frontiersin.org
Influence on Microbial Community Composition and Diversity
Cyanidin-3-glucoside has been shown to act as a prebiotic, influencing the composition and diversity of the gut microbiota. nih.gov Studies have demonstrated that C3G can modulate the gut microbial community, leading to an increase in the abundance of beneficial bacteria. frontiersin.orgrsc.org
In mice fed a high-fat, high-sucrose diet, supplementation with C3G led to an increase in the relative abundance of the Bacteroidetes phylum and a decrease in the Firmicutes phylum. nih.gov Specifically, the abundance of the Muribaculaceae family, a group of bacteria within the Bacteroidetes phylum, was significantly increased. nih.gov Monoglucoside anthocyanins, including C3G, have been observed to enhance the alpha diversity of the gut microbiota, which is a measure of species richness and evenness within a microbial community. nih.gov For instance, research has shown that monoglucoside anthocyanins are more effective at increasing this diversity compared to diglucoside forms. nih.gov
Furthermore, C3G has been associated with an increased abundance of beneficial genera such as Bifidobacterium, Lactobacillus, and Prevotella. nih.govfrontiersin.org The proliferation of these bacteria is thought to be supported by the enzymatic degradation of the β-glucosidic bond in C3G by β-glucosidase, an enzyme secreted by these probiotics, which provides an energy source for their growth. frontiersin.org
Table 1: Effects of Cyanidin-3-Glucoside on Gut Microbiota Composition
| Microbial Phylum/Family/Genus | Effect of C3G Supplementation | Reference |
| Phylum | ||
| Bacteroidetes | Increased abundance | nih.gov |
| Firmicutes | Decreased abundance | nih.gov |
| Family | ||
| Muribaculaceae | Increased abundance | nih.gov |
| Genus | ||
| Bifidobacterium | Increased abundance | nih.govfrontiersin.org |
| Lactobacillus | Increased abundance | frontiersin.org |
| Prevotella | Increased abundance | nih.gov |
Impact on Microbiota-Derived Metabolites and Their Bioactivity
The metabolism of cyanidin-3-glucoside by the gut microbiota generates a variety of smaller, more readily absorbed phenolic compounds. nih.gov This biotransformation is crucial as these metabolites often exhibit enhanced biological activity. frontiersin.org
The primary metabolites of C3G include protocatechuic acid, vanillic acid, and p-coumaric acid. nih.gov These metabolites are produced through the enzymatic actions of the gut microbiota and have been shown to possess significant antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov For instance, protocatechuic acid, a key metabolite, has been demonstrated to improve endothelial function by increasing the bioavailability of nitric oxide. frontiersin.org
Table 2: Major Microbiota-Derived Metabolites of Cyanidin-3-Glucoside and Their Bioactivity
| Metabolite | Bioactivity | Reference |
| Protocatechuic Acid | Antioxidant, Anti-inflammatory, Improves endothelial function | frontiersin.orgnih.govnih.gov |
| Vanillic Acid | Antioxidant, Anti-inflammatory | nih.govnih.gov |
| p-Coumaric Acid | Antioxidant | nih.gov |
Other Enzyme Inhibition and Receptor Modulation
Beyond its interaction with the gut microbiota, this compound exerts its effects through the inhibition of various enzymes and the modulation of specific cellular receptor pathways.
Inhibition of Enzymes Involved in Carbohydrate Digestion (e.g., α-glucosidase, α-amylase)
Cyanidin-3-glucoside has been identified as a potent inhibitor of enzymes involved in carbohydrate digestion, namely α-glucosidase and α-amylase. nih.govresearchgate.net The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, as it delays the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov
Studies have shown that C3G is a more effective inhibitor of intestinal sucrase and pancreatic α-amylase compared to its aglycone form, cyanidin. nih.gov The presence of the 3-O-glucoside moiety is crucial for this enhanced inhibitory activity. nih.gov Specifically, cyanidin-3-glucoside was found to be one of the most potent inhibitors against intestinal sucrase and pancreatic α-amylase, with IC50 values of 0.50 ± 0.05 mM and 0.30 ± 0.01 mM, respectively. nih.govresearchgate.net This inhibitory action is more pronounced against α-glucosidase than α-amylase. nih.gov
Table 3: Inhibitory Activity of Cyanidin-3-Glucoside on Carbohydrate-Digesting Enzymes
| Enzyme | IC50 Value (mM) | Reference |
| Intestinal Sucrase | 0.50 ± 0.05 | nih.govresearchgate.net |
| Pancreatic α-Amylase | 0.30 ± 0.01 | nih.govresearchgate.net |
Modulation of Specific Receptor Pathways (e.g., Tumor Necrosis Factor Receptor 1, Toll-like Receptors)
Cyanidin and its glucosides have been shown to modulate key inflammatory receptor pathways, including those involving Tumor Necrosis Factor Receptor 1 (TNFR1) and Toll-like Receptors (TLRs). nih.gov These receptors play a pivotal role in initiating and propagating inflammatory responses.
In the context of intestinal inflammation, cyanidin-3-glucoside has been demonstrated to protect the integrity of the intestinal barrier against damage induced by Tumor Necrosis Factor-alpha (TNF-α). researchgate.net It achieves this by mitigating the TNF-α-triggered activation of the transcription factor NF-κB, a central regulator of inflammation. researchgate.net This action helps to prevent the loss of monolayer permeability in intestinal cells. researchgate.net
Furthermore, natural compounds, including anthocyanins, are known to interact with Toll-like Receptors, which are key components of the innate immune system. nih.gov Dysregulation of TLR signaling is associated with chronic inflammatory diseases. nih.gov While direct studies on C3G's specific interaction with each TLR are ongoing, the broader class of anthocyanins is recognized for its ability to modulate TLR signaling pathways, thereby reducing the production of pro-inflammatory cytokines. nih.gov
Effects on Skin Matrix Metalloproteinases (MMPs) Activity
This compound has demonstrated protective effects against skin aging by influencing the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, such as collagen, leading to wrinkle formation and loss of skin elasticity. nih.gov
While direct studies specifically on cyanidin-3-glucoside's effect on all MMPs are still emerging, related compounds and extracts rich in cyanidin have shown significant inhibitory effects on MMP activity. For instance, certain natural extracts containing cyanidin derivatives have been found to inhibit the activity of MMP-2 and MMP-9. nih.gov The inhibition of these enzymes is a crucial mechanism for maintaining the structural integrity of the skin and mitigating the visible signs of aging.
Enzymatic and Chemical Modifications of Cyanidin Monoglucoside
Strategies for Structural Derivatization
Enzymatic modification, particularly acylation, has emerged as a preferred method for altering the structure of C3G due to its high selectivity, mild reaction conditions, and the production of fewer by-products compared to chemical synthesis. nih.gov Lipases are the most frequently used enzymes for this purpose, catalyzing esterification or transesterification reactions to introduce acyl groups, typically from fatty acids or aromatic acid esters, onto the glucose moiety of C3G. mdpi.comresearchgate.net
The process of enzymatic acylation involves the formation of an ester bond between the hydroxyl group of the glucose unit of C3G and an acyl donor. mdpi.com This can be achieved through direct esterification with a fatty acid or transesterification with a fatty acid ester. nih.govnih.gov Studies have successfully demonstrated the enzymatic synthesis of various C3G esters, including those with aliphatic chains of varying lengths (e.g., n-octanoyl, lauroyl, myristoyl) and aromatic groups (e.g., salicylate (B1505791), feruloyl). nih.govnih.gov For instance, cyanidin-3-(6″-n-octanoyl)-glucoside, cyanidin-3-(6″-lauroyl)-glucoside, and cyanidin-3-(6″-myristoyl)-glucoside have been produced through transesterification with the corresponding fatty acid methyl esters. nih.gov Similarly, the use of aromatic acyl donors like methyl salicylate has resulted in the formation of cyanidin-3-(6-salicyloyl) glucoside. mdpi.com
The efficiency of these enzymatic reactions can be influenced by several factors, including the choice of enzyme, acyl donor, solvent, and reaction conditions such as temperature and time. nih.govresearchgate.net For example, a study on the enzymatic synthesis of cyanidin-3-glucoside lauryl ester (Cy3glc-C12) using Novozym 435 lipase (B570770) achieved a maximum conversion yield of 68.74% under optimized conditions. nih.gov Another study reported a high conversion rate of 96.41% for cyanidin-3-O-(6″-feruloyl) glucoside. nih.gov These modifications are confirmed through analytical techniques such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy (UV-Vis), and Fourier-Transform Infrared Spectroscopy (FTIR). mdpi.com
While enzymatic methods are often favored, chemical hemisynthesis provides an alternative route for producing modified C3G derivatives, particularly sulfated and glucuronidated forms, which are known metabolites in humans. nih.govmdpi.com The lack of commercially available standards for these metabolites has driven research into their chemical synthesis to better understand anthocyanin metabolism. nih.govmdpi.com
The chemical sulfation of C3G involves reacting the parent compound with a sulfating agent, such as a sulfur trioxide-N-triethylamine complex in a solvent like dimethylformamide. nih.govmdpi.com This process can yield a mixture of mono- and di-sulfated products. mdpi.com Researchers have optimized reaction conditions, such as temperature and reaction time, to maximize the yield of monosulfated C3G. mdpi.com For instance, optimal conditions for the hemisynthesis of monosulfated cyanidin-3-O-glucoside were found to be a temperature of 50 °C and a reaction time of 120 minutes. mdpi.com The resulting sulfated derivatives can have the sulfate (B86663) group attached to the A-ring, B-ring, or C-ring of the cyanidin (B77932) aglycone or the glucose moiety. nih.gov
While the provided search results focus heavily on sulfation, it is important to note that glucuronidation is another key phase II metabolic pathway for anthocyanins. nih.gov However, specific details on the chemical hemisynthesis of glucuronidated C3G were not prominently available in the provided search results.
Impact of Modifications on Bioactivity Profiles
A primary driver for the structural modification of C3G is to improve its stability, as anthocyanins are notoriously unstable and prone to degradation under various conditions like changes in pH, temperature, and light exposure. wikipedia.orgmdpi.com Enzymatic acylation has been consistently shown to enhance the thermostability and photostability of C3G derivatives. nih.govmdpi.com
For example, acylated C3Gs, particularly those with a methyl salicylate acyl donor, have demonstrated significant improvements in both thermostability and photostability compared to the parent C3G. mdpi.com In a study comparing C3G esters with different fatty acyl chain lengths, cyanidin-3-(6″-n-octanoyl)-glucoside was found to have the highest thermostability and photostability. mdpi.comnih.gov Another study noted that aromatic acyl group-conjugated C3G exhibited superior stability enhancement compared to derivatives with aliphatic acyl groups. nih.gov Furthermore, the stability of aliphatic C3G derivatives was observed to decrease as the carbon chain length increased. nih.gov In physiological conditions, such as in Hanks buffer and DMEM, C3G-fatty acid derivatives have also been shown to be more stable. mdpi.comresearchgate.net
Table 1: Stability of Modified Cyanidin Monoglucoside Derivatives
| Derivative | Modification | Observed Stability Enhancement | Reference |
| O-C3G and S-C3G | Enzymatic acylation with methyl n-octanoate and methyl salicylate | Higher thermostability and photostability compared to C3G, with S-C3G showing the best stability. | mdpi.com |
| Cyanidin-3-(6″-n-octanoyl)-glucoside | Enzymatic transesterification with fatty acid ester | Highest thermostability and photostability among n-octanoyl, lauroyl, and myristoyl esters. | mdpi.comnih.gov |
| Cyanidin-3-O-(6″-feruloyl) glucoside | Enzymatic acylation with aromatic acid methyl ester | Superior stability enhancement compared to aliphatic acyl group derivatives. | nih.gov |
| Cyanidin-3-glucoside lauryl ester (C3G-C12) | Enzymatic esterification | Improved pH resistivity and thermostability. | mdpi.com |
| Cyanidin-3-glucoside-fatty acid derivatives | Enzymatic hemi-synthesis | More stable in physiological conditions (Hanks buffer and DMEM). | mdpi.comresearchgate.net |
Native C3G is a water-soluble molecule, which can limit its application in lipid-based systems and its ability to cross biological membranes. egasmoniz.com.ptmdpi.com Enzymatic acylation with fatty acids or their esters effectively increases the lipophilicity of C3G. mdpi.comnih.gov This enhanced lipophilicity is directly related to the length of the attached fatty acyl chain; a longer chain results in a more lipophilic derivative. mdpi.com
The increased lipophilicity of acylated C3G derivatives is expected to improve their bioaccessibility and allow for better interaction with cell membranes. mdpi.com This modification can potentially enhance their transport and distribution within biological systems. rsc.org While the provided search results highlight the increased lipophilicity, they also suggest that these conjugates may be converted back to the native anthocyanin under physiological conditions. mdpi.comresearchgate.net
The structural modification of C3G can significantly alter its biological activities. A notable example is the change in antimicrobial properties upon acylation. While native C3G often shows weak or no antibacterial activity, its esterification with fatty acids can "sprout" this activity. mdpi.comresearchgate.net
A study investigating C3G-fatty acid derivatives found a clear biphasic effect, with a more pronounced antibacterial effect against Gram-positive bacteria. mdpi.comresearchgate.net The antibacterial activity was shown to increase with the fatty acid chain length from C6 to C10, with Cy3glc-C10 being the most effective. mdpi.comresearchgate.net Another study focusing on cyanidin-3-O-glucoside-lauric acid ester (C3G-LA) demonstrated outstanding antibacterial activity against Staphylococcus aureus and modest activity against Escherichia coli. nih.gov The mechanism of action appears to involve the disruption of the cell membrane's integrity. nih.gov
It is important to note that while some biological activities are enhanced, others may be reduced. For instance, the same study that reported increased antibacterial activity also observed that the C3G-fatty acid conjugates had lower antioxidant capacity and enzymatic inhibitory activities compared to the parent C3G. mdpi.comresearchgate.net This highlights the trade-offs that can occur when modifying the structure of a bioactive compound.
Table 2: Antimicrobial Activity of Modified this compound Derivatives
| Derivative | Target Organism | Observed Antimicrobial Activity | Reference |
| Cyanidin-3-glucoside (Cy3glc) | Various bacterial strains | No effect on bacterial growth (MIC > 512 µg/mL). | mdpi.com |
| Cy3glc-C6, Cy3glc-C8, Cy3glc-C10 | Gram-positive and Gram-negative bacteria | Antibacterial activity sprouted, with activity increasing from C6 to C10. Stronger against Gram-positives. | mdpi.comresearchgate.net |
| Cyanidin-3-O-glucoside-lauric acid ester (C3G-LA) | Staphylococcus aureus | Outstanding antibacterial activity (MIC = 0.3125 mg/mL). | nih.gov |
| Cyanidin-3-O-glucoside-lauric acid ester (C3G-LA) | Escherichia coli | Modest antibacterial activity (MIC = 5 mg/mL). | nih.gov |
Novel Delivery Systems and Encapsulation Technologies for this compound
This compound, specifically cyanidin-3-O-glucoside (C3G), is a potent natural antioxidant. mdpi.comencyclopedia.pub However, its inherent chemical instability, low bioavailability, and sensitivity to environmental factors such as pH, light, and temperature significantly restrict its application in functional foods and pharmaceuticals. mdpi.comrsc.org To overcome these limitations, novel delivery systems focusing on nanoencapsulation have been developed to protect the molecule, enhance its stability, and improve its biological efficacy. mdpi.comrsc.org
Nanoliposome Encapsulation for Enhanced Stability and Targeted Delivery
Nanoliposomes are microscopic vesicles composed of a phospholipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. This technology serves as an effective delivery vehicle for C3G, safeguarding it from degradation and facilitating its transport and absorption. mdpi.comnih.gov
The encapsulation of C3G within nanoliposomes has been shown to significantly enhance its stability. These lipid-based carriers protect the C3G molecule from the harsh conditions of the gastrointestinal tract, thereby preventing its premature degradation. nih.gov Research has demonstrated that nanoliposome encapsulation improves the stability of anthocyanins under various temperatures, pH levels, and light exposure. nih.gov
Furthermore, this encapsulation strategy improves the targeted delivery and cellular uptake of C3G. Studies using human gastric epithelial cell lines (GES-1) have shown that C3G-loaded liposomes can be effectively absorbed. nih.gov The liposomal formulation protected the cells from hydrogen peroxide-induced oxidative damage by increasing the total antioxidant capacity and reducing the content of malondialdehyde, a marker of oxidative stress. nih.gov Another study involving a C3G-loaded composite nanogel, a similar nano-delivery system, reported an approximate particle diameter of 185 nm and found that nanoencapsulation increased the apparent permeability coefficients of C3G by 2.16 times, indicating significantly enhanced absorption. researchgate.netnih.gov
The physical characteristics of these nanoliposomes are critical to their function. Key parameters such as particle size, encapsulation efficiency, and surface charge (zeta potential) are optimized to ensure stability and efficacy.
Table 1: Physicochemical and Bioactivity Properties of Cyanidin-3-O-glucoside (C3G) Nanoliposomes
| Parameter | Reported Value/Finding | Significance | Source |
|---|---|---|---|
| Particle Size | 234 ± 9.35 nm | Nano-scale size facilitates cellular uptake and absorption. | nih.gov |
| Encapsulation Efficiency (EE) | 75.0% ± 0.001 | Indicates a high percentage of C3G successfully loaded into the nanoliposomes. | nih.gov |
| In Vitro Antioxidant Activity | Increased Total Antioxidant Capacity (T-AOC) and decreased Malondialdehyde (MDA) content in GES-1 cells. | Demonstrates enhanced protection against oxidative stress at the cellular level. | nih.gov |
| Permeability Enhancement (Nanogel) | Apparent permeability coefficients increased 2.16 times. | Shows improved potential for C3G to cross biological membranes. | researchgate.netnih.gov |
Nanoemulsion Applications for Improved Bioactivity
Nanoemulsions are another class of advanced delivery systems used to enhance the properties of C3G. mdpi.com These are oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes in the nanometer range, which can improve the solubility, stability, and bioavailability of encapsulated compounds. mdpi.com Given that C3G is a water-soluble molecule, its application in lipid-based food matrices is limited. nih.govscispace.com Encapsulation in nanoemulsions, particularly O/W systems, provides a method to disperse C3G in these matrices while protecting its structure. mdpi.com
The primary benefit of formulating C3G in nanoemulsions is the enhancement of its bioactivity, which is closely linked to its stability and bioavailability. rsc.org The instability of C3G during processing, storage, and digestion is a major obstacle to its use. mdpi.com Nanoemulsions shield the C3G from degradative environmental factors, thus preserving its potent antioxidant and other health-benefiting properties. encyclopedia.pub Research indicates that such nanoencapsulation can enhance C3G's stability against thermal and light degradation. mdpi.com
Improving the liposolubility of C3G is a key step in creating effective nanoemulsions. One approach involves the enzymatic acylation of C3G with fatty acids, which creates lipophilic derivatives. nih.govscispace.com Studies have shown that these modified C3G derivatives exhibit significantly improved color stability and reduced sensitivity to thermal degradation when incorporated into a micellar solution, which mimics components of an emulsion system. nih.govscispace.com
Table 2: Strategies and Outcomes for Improving Cyanidin-3-O-glucoside (C3G) Bioactivity with Nano-delivery Systems
| Encapsulation Strategy | Key Research Finding | Impact on Bioactivity | Source |
|---|---|---|---|
| General Nanoencapsulation | Nano-delivery systems are a key strategy to improve stability, controlled release, and intestinal absorption. | Overcomes poor stability and low bioavailability, enhancing functional benefits. | mdpi.comrsc.org |
| Enzymatic Acylation with Fatty Acids | Lipophilic C3G derivatives showed improved color stability and lower sensitivity to thermal degradation. | Enhances stability in lipophilic environments, crucial for nanoemulsion formulation. | nih.govscispace.com |
| Low-Viscosity Alginate Self-Assembly | Significantly improved C3G bioaccessibility in vitro and increased plasma levels in vivo by 27.4%. | Demonstrates that nano-scale delivery systems directly enhance bioavailability. | researchgate.net |
Stability, Degradation Kinetics, and Stabilization Strategies for Cyanidin Monoglucoside
Factors Influencing Cyanidin (B77932) Monoglucoside Stability
The structural integrity and, consequently, the color and bioactivity of cyanidin monoglucoside are profoundly affected by a range of external factors. These include temperature, pH, oxygen, light, enzymes, and oxidative agents.
Effects of Temperature and Thermal Processing on Degradation Kinetics
Thermal processing and storage temperature are critical determinants of this compound stability. The degradation of this anthocyanin generally follows first-order reaction kinetics with respect to temperature. nih.govmdpi.com This means that the rate of degradation is directly proportional to the concentration of this compound. As the temperature increases, the rate of degradation accelerates, leading to a shorter half-life. mdpi.com For instance, one study found that the half-life of anthocyanins from purple maize extract was significantly shorter at 180°C compared to 80°C. mdpi.com
The susceptibility of this compound to thermal degradation is also influenced by other factors such as pH and the food matrix. mdpi.com For example, pure cyanidin-3-O-glucoside showed a half-life of 6.4 hours when heated at 80°C at pH 3.0, which decreased by 72% at pH 6.0. mdpi.com This highlights the synergistic effect of temperature and pH on degradation. Monoglycosides like cyanidin-3-O-glucoside are generally more susceptible to heat compared to their acylated or methoxylated counterparts. mdpi.com
Interactive Table: Thermal Degradation Kinetics of Anthocyanins The following table provides an interactive look at the degradation kinetics of anthocyanins under various thermal conditions.
| Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Reference |
| 80 | 429.96 ± 13.45 min | - | mdpi.com |
| 90 | - | 2 times lower D-value than at 80°C | mdpi.com |
| 120 | - | ~10 times lower D-value than at 80°C | mdpi.com |
| 180 | 14.26 ± 1.82 min | - | mdpi.com |
*D-value represents the time required to reduce the anthocyanin concentration by 90%.
Influence of pH and Oxygen Levels on Molecular Integrity
The pH of the surrounding medium plays a pivotal role in the stability and color expression of this compound. At low pH values (typically below 3), the red flavylium (B80283) cation is the predominant and most stable form. nih.gov As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase, which can then transform into the pale pink chalcone (B49325). nih.gov At neutral to alkaline pH, further transformations can lead to the formation of blue or purple quinoidal bases, which are generally unstable and prone to degradation. nih.govnih.gov The presence of oxygen exacerbates the degradation of this compound, particularly at higher pH values. Oxygen can directly oxidize the anthocyanin molecule, leading to a loss of color and bioactivity. Studies have shown that vacuum drying, which minimizes oxygen exposure, can result in higher degradation rate constants and lower half-life values for cyanidin-3-O-glucoside compared to hot air drying, suggesting that oxygen can act as a catalyst for degradation. nih.gov
Light Exposure and Photodegradation Mechanisms
Exposure to light, especially UV and incandescent light, can significantly accelerate the degradation of this compound. nih.gov The photodegradation mechanism is believed to involve the excitation of the flavylium cation, which then becomes more susceptible to degradation reactions. nih.gov The degradation often follows first-order kinetics. nih.gov Strategies to enhance photostability include acylation, where a fatty acid is attached to the anthocyanin nucleus, which can protect the flavylium cation from excitation. nih.gov
Role of Endogenous and Exogenous Enzymes in Degradation
Enzymes present in plant tissues (endogenous) or introduced during processing (exogenous) can contribute to the degradation of this compound. Polyphenol oxidases (PPOs) and peroxidases (PODs) are two major groups of enzymes that can oxidize anthocyanins, leading to their degradation. nih.gov Additionally, glycosidases can hydrolyze the glycosidic bond, releasing the unstable aglycone (cyanidin), which is more prone to degradation than its glycosylated form. nih.govresearchgate.net The activity of these enzymes is influenced by factors such as temperature and pH.
Impact of Free Radicals and Oxidative Stressors on Stability
This compound is susceptible to degradation by free radicals and other reactive oxygen species (ROS). nih.govmdpi.com These highly reactive molecules can attack the anthocyanin structure, leading to its breakdown and loss of antioxidant capacity. mdpi.comvitabase.com Oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, can therefore contribute to the degradation of this compound in biological systems. nih.govnih.govnih.gov The antioxidant properties of this compound itself are due to its ability to scavenge free radicals, but this process can also lead to its own degradation. vitabase.com
Mechanistic Insights into Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the prevailing conditions. A primary degradation pathway involves the hydrolysis of the glycosidic bond, which liberates the sugar moiety and the unstable cyanidin aglycone. rsc.orgnih.gov The aglycone can then undergo further degradation.
Another significant degradation pathway involves the opening of the heterocyclic C-ring of the flavylium structure to form a chalcone. rsc.org This chalcone can then be further degraded into smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde. nih.govmdpi.com The specific degradation products can vary depending on the degradation conditions. For instance, thermal degradation may yield cyanidin, while degradation induced by pulsed electric fields may not, indicating different initial degradation steps. nih.gov
The presence of other compounds, such as other phenolics, can also influence the degradation pathways through copigmentation or other interactions. digitellinc.com Understanding these intricate degradation mechanisms is essential for devising effective strategies to preserve the stability and functionality of this compound.
Chemical Reactions Leading to Degradation
The inherent instability of this compound, a common anthocyanin, is a significant challenge in its application. Its degradation is not a single event but a complex series of chemical reactions influenced by factors such as pH, temperature, light, and oxygen. The core structure of this compound, the flavylium cation, is susceptible to various transformations that lead to loss of color and functionality.
Key chemical reactions responsible for its degradation include:
Nucleophilic Attack: The electrophilic C2 and C4 positions of the flavylium cation are primary targets for nucleophilic attack by water molecules. This leads to the formation of a colorless carbinol or pseudobase, which exists in equilibrium with the colored flavylium cation. This hydration reaction is a major cause of color loss, particularly as the pH increases above acidic levels. nih.govmdpi.com Acylation can help shield the anthocyanin nucleus from this type of attack. mdpi.com
Cleavage: The heterocyclic C-ring of the cyanidin structure can undergo cleavage. This process breaks the conjugated system responsible for the molecule's color, resulting in the formation of smaller, colorless phenolic derivatives. nih.gov Studies have shown that this cleavage can lead to the formation of DNA-damaging species, though cyanidin and its glucoside have also been shown to protect against DNA cleavage under certain conditions. nih.govresearchgate.net
Polymerization: Anthocyanins can undergo self-condensation or react with other phenolic compounds, such as flavanols, to form polymeric pigments. These reactions can lead to the formation of brown-colored compounds and a decrease in the original red or purple hue. researchgate.net
Oxidation: Oxidation is another critical degradation pathway, which can be enzymatic or non-enzymatic. The presence of hydroxyl groups on the B-ring makes the molecule susceptible to oxidation, which can be accelerated by light, oxygen, and metal ions. Enzymatic oxidation, often mediated by polyphenol oxidase (PPO), can generate quinones from other phenolic compounds (like epicatechin or caffeic acid) which then react with and degrade the this compound molecule. nih.govacs.org This can lead to a shift in oxidative protection, resulting in anthocyanin degradation. researchgate.net
Formation and Characterization of Degradation Products
The degradation of this compound results in the formation of several smaller phenolic compounds. The identification and characterization of these products are crucial for understanding the degradation pathway.
One of the primary and most studied degradation products is protocatechuic acid . nih.govresearchgate.net This phenolic acid originates from the B-ring of the original cyanidin molecule. Studies have confirmed its formation during the incubation of cyanidin-3-glucoside in various buffer systems and as a major metabolite in humans following consumption of cyanidin-rich foods. researchgate.net The catabolism involves the cleavage of the C-ring of the cyanidin aglycone. nih.gov
Another significant degradation product is phloroglucinol (B13840) aldehyde , which is derived from the A-ring of the cyanidin structure. nih.govresearchgate.net The cleavage of the heterocyclic C-ring yields both protocatechuic acid and phloroglucinol aldehyde as the final, stable breakdown products.
In addition to these primary products, other intermediates and compounds can be formed depending on the conditions. For instance, in the presence of other phenolics like caffeic acid, coupled oxidation can occur, leading to the formation of complex condensation products where the caffeic acid o-quinone integrates into the cyanidin degradation products. nih.gov Similarly, gamma irradiation of cyanidin-3-rutinoside (B1257026) in a methanol (B129727) solution has been shown to yield protocatechuic acid methyl ester. researchgate.net
Strategies for Enhancing this compound Stability
Given its susceptibility to degradation, various strategies have been developed to enhance the stability of this compound. These methods focus on protecting the molecule's core structure from degradative reactions.
Role of Acylation in Improving Molecular Stability
Acylation, the process of adding an acyl group (often from an organic or fatty acid) to the glycosyl moiety of the anthocyanin, is a highly effective strategy for improving stability. nih.govresearchgate.net This modification can be achieved enzymatically and has been shown to significantly enhance the thermal and pH stability of this compound. nih.govnih.gov
The stabilizing effect of acylation is attributed to several mechanisms:
Steric Hindrance and Shielding: The attached acyl group can fold over and "wrap" the pyran ring structure. mdpi.com This creates steric hindrance and shields the reactive sites of the flavylium cation from nucleophilic attack by water, thus preventing the formation of the colorless carbinol pseudobase. nih.govmdpi.com
Intramolecular Co-pigmentation: Aromatic acyl groups can form π-π stacking interactions with the anthocyanin's chromophore. nih.govmdpi.com This intramolecular co-pigmentation strengthens the molecular structure, reduces system energy, and enhances stability. mdpi.comresearchgate.net
Research has demonstrated that acylated cyanidin-3-glucoside (C3G) exhibits superior stability compared to its non-acylated form. For example, acylation with octanoic acid significantly prolongs the half-life of C3G during thermal degradation. nih.gov
Table 1: Kinetic Parameters for Thermal Degradation of Cyanidin-3-Glucoside (C3G) vs. its Acylated Derivative Data extracted from a study on the enzymatic acylation of C3G with octanoic acid. nih.gov
| Temperature | Compound | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 70°C | C3G | 0.28 | 2.48 |
| Acylated C3G | 0.13 | 5.33 | |
| 80°C | C3G | 0.44 | 1.58 |
| Acylated C3G | 0.23 | 3.01 | |
| 90°C | C3G | 0.69 | 1.00 |
| Acylated C3G | 0.46 | 1.51 |
Co-pigmentation Phenomena and Their Stabilizing Effects
Co-pigmentation is a phenomenon where anthocyanins form molecular associations with other, typically colorless, organic molecules known as co-pigments. nih.gov These co-pigments can include other flavonoids (like quercetin), phenolic acids, and amino acids. This interaction enhances both the color intensity (hyperchromic effect) and stability of the anthocyanin. acs.org
The primary mechanism involves the formation of non-covalent complexes, often through hydrophobic effects and π-π stacking between the anthocyanin chromophore and the co-pigment. acs.org This association provides a stabilizing effect in several ways:
Protection from Hydration: By stacking on the planar flavylium cation, the co-pigment sterically hinders the approach of water molecules, thereby shifting the equilibrium away from the formation of the colorless carbinol form. acs.org This is a key mechanism for color stabilization in aqueous solutions. nih.govacs.org
Enhanced Color: The electronic interactions within the pigment-copigment complex can lead to a shift in the maximum absorption wavelength (bathochromic shift), often resulting in a bluer, more stable color. acs.org
The stability of the colored forms of anthocyanins is often the result of such co-pigmentation phenomena. nih.gov
Comparative Stability Studies with Related Anthocyanin Derivatives
The stability of this compound can be benchmarked against related, naturally occurring or synthetic, anthocyanin derivatives. Among the most stable derivatives are pyranoanthocyanins . These compounds are formed by the reaction of anthocyanins with various metabolites, such as pyruvic acid, and are notably found in aged red wine. researchgate.netnih.gov
Pyranoanthocyanins exhibit significantly enhanced stability compared to their precursor anthocyanins, including cyanidin-3-glucoside. researchgate.netnih.gov This increased stability is due to the formation of an additional pyran ring (the D-ring) at the C4 and 5-OH positions of the anthocyanin structure. This modification permanently protects the C4 position from hydration and makes the molecule's color much less sensitive to pH changes. nih.govacs.org
Studies comparing the thermal stability of cyanidin-3-glucoside with its pyranoanthocyanin derivatives have shown remarkable differences.
Table 2: Comparative Thermal Stability of Cyanidin-3-Glucoside (C3G) vs. 10-Catechyl-pyranocyanidin-3-glucoside Data from a study heating samples at 90°C at pH 3. researchgate.netnih.gov
| Compound | Time to Significant Color Fade (ΔELab > 5) | Absorbance Decrease at λvis-max after 4.5h |
| Cyanidin-3-glucoside (C3G) | 0.5 hours | > 64% |
| 10-Catechyl-pyranocyanidin-3-glucoside | > 4.5 hours (remained stable) | < 10% |
These results clearly demonstrate that the formation of a pyranoanthocyanin structure imparts exceptional thermal stability. researchgate.netnih.gov Pyranoanthocyanins also show greater resistance to bleaching by sulfur dioxide, a common food preservative. nih.govacs.org The comparative data underscores that structural modification, particularly the formation of pyrano-derivatives, is a highly effective strategy for overcoming the inherent instability of this compound.
Emerging Research Directions and Future Perspectives on Cyanidin Monoglucoside
Advanced Multi-Omics Approaches in Elucidating Complex Biological Interactions
The intricate ways in which cyanidin (B77932) monoglucoside interacts with biological systems are being unraveled through multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular and physiological responses to C3G. A significant area of this research is the gut microbiome.
For instance, a study using a Parkinson's disease (PD) mouse model integrated metabolomics with 16S rRNA gene sequencing to investigate the "gut-to-brain" axis hypothesis. nih.govfrontiersin.orgnih.gov The research found that C3G could offer protection in the PD model. nih.gov The multi-omics analysis revealed that the administration of C3G led to significant alterations in both gut microbiota composition and the host's metabolic profile, suggesting a complex interplay between C3G, gut microbes, and host metabolism in neuroprotection. nih.govfrontiersin.orgnih.gov Specifically, the study identified significant changes in 5 phyla and 22 genera of gut microbiota and alterations in sixty-seven metabolites related to lipid and amino acid metabolism following PD induction, with C3G intervention showing a modulating effect. nih.gov Future multi-omics studies are anticipated to further clarify the health benefits of C3G and its metabolites by providing a deeper understanding of their interactions with microbial communities and their influence on cellular signaling pathways. nih.govmdpi.com
Table 1: Findings from a Multi-Omics Study on Cyanidin-3-O-Glucoside (C3G) in a Parkinson's Disease (PD) Mouse Model
| Research Area | Methodology | Key Findings | Reference |
|---|---|---|---|
| Host Metabolism | Metabolomics | MPTP-induced PD was associated with significant alterations in 67 metabolites, particularly those involved in lipid and amino acid metabolism. | nih.gov |
| Gut Microbiome | 16S rRNA Sequencing | The study identified significant alterations in 5 phyla and 22 genera of gut microbiota in the PD model. | nih.gov |
| Correlation Analysis | Pearson's Correlation | A significant correlation was found between 11 genera of gut microbiota and 8 differential metabolites, linking gut dysbiosis to metabolic changes. | nih.gov |
| Therapeutic Effect | Pharmacodynamic Study | C3G administration demonstrated a protective effect in the MPTP-induced PD mouse model. | nih.govfrontiersin.orgnih.gov |
In Silico Modeling and Predictive Analytics for Molecular Mechanisms and Protein Interactions
In silico modeling and computational simulations are becoming indispensable tools for predicting and understanding the molecular interactions of cyanidin monoglucoside. These methods provide insights into binding affinities and mechanisms at an atomic level, guiding further experimental validation.
Molecular docking studies have been employed to investigate the interaction of C3G with various protein targets. One such study explored the binding mechanism of C3G with human serum albumin (HSA) and its glycated form (gHSA), which is relevant in diabetes. nih.gov The results, supported by molecular modeling, indicated that C3G binds to HSA primarily through hydrogen bonding and Van der Waals forces, and that this interaction is weakened by glycation. nih.gov
Another compelling application of in silico analysis is in the context of neurodegenerative diseases. The molecular mechanism of how C3G might disassemble amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease, has been studied using these techniques. researchgate.netnih.gov Simulations revealed that the positively charged flavylium (B80283) cation of C3G is drawn to negative charges on Aβ polymorphs. researchgate.netnih.gov These models suggest that C3G preferentially binds to monomeric Aβ peptides over the fibrillar form, which could disrupt the equilibrium of Aβ aggregation and lead to the disassembly of pathogenic fibrils. researchgate.netnih.gov Furthermore, molecular docking has indicated a favorable binding affinity between C3G and the REDD1 protein, suggesting a potential mechanism for its protective effects against oxidative stress in retinal cells. researchgate.net
Table 2: Examples of In Silico Modeling for Cyanidin-3-O-Glucoside (C3G) Interactions
| Target Protein | In Silico Method | Predicted Interaction/Mechanism | Potential Implication | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Molecular Modeling | Binding via hydrogen bonds and Van der Waals forces; interaction is inhibited by glycation. | Understanding drug disposition and efficacy, particularly in diabetic conditions. | nih.gov |
| Amyloid-beta (Aβ) Fibrils | Molecular Docking (CDOCKER) | Preferential binding to Aβ monomers over fibrils, driven by electrostatic and hydrophobic interactions. | Disassembly of pathogenic Aβ fibrils, a therapeutic strategy for Alzheimer's disease. | researchgate.netnih.gov |
| REDD1 Protein | Molecular Docking | Favorable binding affinity, with the B-ring of C3G interacting with CYS-140 residue. | Amelioration of oxidative stress in retinal cells. | researchgate.net |
Development of Targeted Delivery Systems for Enhanced Cellular Uptake and Biological Efficacy
A major hurdle in harnessing the full potential of this compound is its inherent instability and low bioavailability. tandfonline.comrsc.org To overcome these limitations, significant research is focused on developing advanced delivery systems. Nanoencapsulation, particularly using nanoliposomes, has emerged as a promising strategy to protect C3G from degradation, enhance its solubility, and facilitate targeted delivery and controlled release. tandfonline.comrsc.orgnih.govresearchgate.net
Encapsulating C3G in nanoliposomes has been shown to safeguard the compound, improve its bioavailability, and ensure a more effective delivery to target cells. tandfonline.comnih.gov Studies using a co-culture model of Caco-2 and RAW 264.7 cells, which mimics an intestinal inflammation system, have demonstrated that nanoliposome encapsulation significantly enhances the cellular uptake of C3G compared to the free form. nih.govfrontiersin.orgnih.gov The uptake mechanism was identified as a temperature-dependent endocytosis process, involving macropinocytosis and clathrin-mediated pathways. frontiersin.orgnih.gov This enhanced uptake translated to a stronger anti-inflammatory effect, with C3G nanoliposomes showing a greater ability to decrease the expression of pro-inflammatory cytokines. nih.gov These findings highlight the potential of nanocarriers to improve the therapeutic efficacy of C3G for conditions like inflammatory bowel disease. tandfonline.comnih.gov
Table 3: Cellular Uptake and Transport of C3G Nanoliposomes
| Parameter | Observation | Conclusion | Reference |
|---|---|---|---|
| Uptake Efficiency | C3G nanoliposomes showed significantly higher cellular uptake in Caco-2 cells compared to free C3G. | Nanoliposome encapsulation enhances cellular absorption. | nih.govfrontiersin.org |
| Time Dependence | Uptake peaked at 2 hours and then decreased. | Identifies an optimal window for cellular absorption studies. | nih.govfrontiersin.org |
| Transport Mechanism | Uptake was temperature-dependent (reduced at 4°C) and inhibited by endocytic inhibitors. | Penetration into cells occurs via active endocytosis, specifically macropinocytosis and clathrin-mediated endocytosis. | frontiersin.orgnih.gov |
| Biological Efficacy | C3G nanoliposomes showed a stronger reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.). | Enhanced uptake leads to greater anti-inflammatory potential. | nih.gov |
Comprehensive Exploration of Structure-Activity Relationships of this compound Metabolites
It is now understood that this compound undergoes extensive metabolism in the gastrointestinal tract and that many of its biological effects are attributable to its metabolites. rsc.orgnih.gov The parent compound is broken down by gut microbiota into a series of smaller phenolic compounds, which are then absorbed into the bloodstream. nih.govmdpi.com Therefore, a critical area of research is to delineate the structure-activity relationships of these metabolites.
The primary metabolites of C3G include protocatechuic acid (PCA) and phloroglucinaldehyde (PGA), along with other phenolic acids like vanillic acid and ferulic acid. nih.govnih.gov These metabolites are not merely breakdown products but are bioactive in their own right, possessing significant antioxidant and anti-inflammatory properties. nih.gov For example, PCA has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. mdpi.com Research indicates these metabolites can modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB, MAPK, and Nrf2 pathways. nih.govmdpi.com Understanding how the chemical structure of each metabolite influences its specific biological activity is crucial for explaining the health benefits associated with C3G consumption and for developing targeted therapeutic strategies.
Table 4: Major Metabolites of Cyanidin-3-O-Glucoside (C3G) and Their Bioactivities
| Metabolite | Chemical Class | Reported Bioactivity / Mechanism | Reference |
|---|---|---|---|
| Protocatechuic Acid (PCA) | Phenolic Acid | Antioxidant (increases catalase, SOD activity); Anti-inflammatory (inhibits IL-6, TNF-α). | nih.govmdpi.comnih.gov |
| Phloroglucinaldehyde (PGA) | Phenolic Aldehyde | Considered a major bioactive phenolic metabolite from C-ring cleavage. | nih.govmdpi.comnih.gov |
| Vanillic Acid | Phenolic Acid | Bioactive phenolic metabolite that contributes to mucosal barrier and microbiota modulation. | nih.gov |
| Ferulic Acid | Phenolic Acid | Bioactive phenolic metabolite that contributes to mucosal barrier and microbiota modulation. | nih.gov |
Biotechnological Applications and Novel Engineered Production Systems
The traditional method of obtaining this compound through extraction from plants is often limited by seasonal availability, low yields, and complex purification processes. researchgate.netresearchgate.net To address this, biotechnology offers sustainable and scalable alternatives through metabolically engineered production systems.
Significant progress has been made in engineering microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to produce anthocyanins, including C3G. researchgate.netnih.gov These approaches involve introducing the necessary biosynthetic genes from plants, such as Arabidopsis thaliana, into the microbial host. nih.gov Further engineering strategies include optimizing the supply of precursors like UDP-glucose, redirecting metabolic flux towards the desired pathway, and knocking out genes that lead to the formation of by-products. researchgate.netnih.gov Using these methods, researchers have achieved C3G titers of up to 350 mg/L in E. coli. researchgate.netnih.gov
In addition to microbes, engineered plant cell cultures, for example from tobacco, are being developed as "colour bio-factories." nih.gov These cell lines can be engineered for stable, high-level production of specific anthocyanins and can be scaled up in fermenters, offering a customizable and sustainable production platform. nih.gov Furthermore, these biotechnological systems can be adapted to produce isotopically labeled compounds, such as deuterated C3G, which are invaluable tools for pharmacokinetic and metabolic studies. nih.govacs.org
Table 5: Engineered Systems for Cyanidin-3-O-Glucoside (C3G) Production
| Production System | Host Organism | Engineering Strategy | Key Achievement | Reference |
|---|---|---|---|---|
| Microbial Fermentation | Escherichia coli | Introduction of plant biosynthetic genes; optimization of precursor supply. | Achieved C3G titers up to 350 mg/L. | researchgate.netnih.gov |
| Microbial Fermentation | Saccharomyces cerevisiae | Integration of biosynthetic genes from A. thaliana and G. hybrida. | Proof-of-concept for de novo production of pelargonidin (B1210327) 3-O-glucoside. | researchgate.netnih.gov |
| Plant Cell Culture | Nicotiana tabacum (Tobacco) | Engineering of regulatory and biosynthetic genes. | Stable, high-level production of C3G and other anthocyanins; scalable in fermenters. | nih.gov |
| Microbial Fermentation | Lactococcus lactis | Cloning of anthocyanidin synthase (ANS) and 3-O-glucosyltransferase (3GT) genes. | Functional pathway for anthocyanin biosynthesis established. | researchgate.net |
| Specialized Production | Escherichia coli | Use of deuterated glycerol (B35011) and D₂O in culture media. | Cost-effective production of deuterated C3G for tracer studies. | acs.org |
Integration of Mechanistic Findings for Novel Therapeutic and Research Avenues
The convergence of findings from advanced research methodologies is paving the way for novel therapeutic applications and new lines of scientific inquiry for this compound. By integrating the knowledge gained from omics, in silico modeling, and advanced delivery systems, researchers can move beyond general health claims to develop targeted interventions for specific diseases.
The mechanistic insights gained are opening several promising therapeutic avenues:
Neurodegenerative Diseases: Multi-omics data pointing to the modulation of the gut-brain axis by C3G provides a strong rationale for investigating its potential in managing diseases like Parkinson's and Alzheimer's. nih.govfrontiersin.orgnih.gov In silico models that show C3G can interact with and potentially disassemble Aβ fibrils further support this direction. researchgate.net
Inflammatory and Metabolic Disorders: The development of targeted nanoliposome delivery systems that enhance C3G's anti-inflammatory effects in the gut offers new possibilities for treating inflammatory bowel disease. nih.govmdpi.com The compound's ability to modulate gluconeogenesis via AMPK activation suggests its use in managing metabolic syndrome and type 2 diabetes. nih.govnih.gov
Oncology: Studies have demonstrated that C3G can inhibit the proliferation of cancer cells and reduce tumor growth and metastasis in animal models. researchgate.netwvu.edu Its mechanism involves inducing cellular senescence and apoptosis in cancer cells, highlighting its potential as a chemopreventive or chemotherapeutic agent. nih.govresearchgate.net
Autoimmune Diseases: C3G has shown therapeutic effects in animal models of rheumatoid arthritis by modulating the immune response, specifically by decreasing the proportion of certain natural killer cells and increasing regulatory T cells. nih.gov
Future research will likely focus on translating these mechanistic findings into clinical applications. This will involve using engineered production systems to create highly pure C3G and its specific, most potent metabolites for clinical trials. The integration of these advanced research fields promises to unlock the next generation of therapeutics and research tools derived from this versatile natural compound.
Q & A
Q. What established protocols exist for quantifying cyanidin monoglucoside in plant tissues using HPLC, and how can researchers validate these methods?
Methodological Answer:
- Extraction : Use 80% methanol or acetone for pigment extraction, ensuring dark conditions to prevent degradation .
- HPLC Parameters : Employ C18 reverse-phase columns with mobile phases (e.g., acidified water/acetonitrile) and UV-Vis detection at 520 nm for anthocyanins .
- Validation : Perform spike-and-recovery tests with pure standards, calculate limits of detection (LOD)/quantification (LOQ), and assess intra-/inter-day precision . Include calibration curves with R² >0.99 and report recovery rates (85–115%) .
Q. What spectrophotometric methods are appropriate for assessing this compound stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Use buffer solutions (pH 1–8) and monitor absorbance changes at λmax (e.g., 520 nm) over time. Report degradation kinetics (e.g., half-life) and identify stable pH ranges .
- Thermal Stability : Conduct controlled incubations (20–100°C) and quantify residual compounds via differential scanning calorimetry (DSC) or Arrhenius modeling .
- Key Parameters : Include molar extinction coefficients, degradation rate constants, and photobleaching effects under UV light .
Q. How can researchers differentiate this compound from its glycosidic derivatives in complex matrices using tandem mass spectrometry?
Methodological Answer:
- Fragmentation Patterns : Utilize ESI-MS/MS in negative ion mode; this compound ([M–H]<sup>−</sup> at m/z 484.83) shows characteristic fragments at m/z 322 (aglycone) and 162 (glucose loss) .
- Chromatographic Separation : Optimize UPLC gradients to resolve co-eluting isomers (e.g., 3-O- vs. 5-O-glucoside) using retention time indexing .
Advanced Research Questions
Q. How should experiments be designed to investigate abiotic stress impacts on this compound biosynthesis while controlling genetic/environmental variability?
Methodological Answer:
- Controlled Trials : Use randomized block designs with ≥5 replicates per treatment (e.g., metal stress at 0–3000 μg Pb/g soil) .
- Genetic Controls : Employ isogenic plant lines or clonal propagation to minimize genetic variability.
- Environmental Controls : Standardize light (PAR ≥200 μmol/m²/s), humidity (65–75%), and irrigation (65% water-holding capacity) .
- Data Normalization : Express results relative to control groups and include covariates (e.g., soil EC, microbial activity) in ANOVA models .
Q. What statistical frameworks resolve contradictory data on this compound’s antioxidant capacity across in vitro models?
Methodological Answer:
- Meta-Analysis : Pool data from DPPH, FRAP, and ORAC assays using random-effects models to account for inter-study heterogeneity .
- Covariate Adjustment : Compare protocols for radical concentrations, incubation times, and solvent systems (e.g., ethanol vs. methanol effects on solubility) .
- Multivariate Regression : Identify confounding variables (e.g., co-pigments, pH) using principal component analysis (PCA) .
Q. What molecular techniques are essential for elucidating transcriptional regulation of this compound biosynthesis under metal stress?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on stressed vs. control tissues to identify upregulated genes (e.g., ANS, UFGT) .
- CRISPR/Cas9 Knockouts : Validate gene function by disrupting candidate transcription factors (e.g., MYB/bHLH regulators) .
- Promoter Analysis : Use ChIP-seq or yeast one-hybrid assays to map stress-responsive cis-elements (e.g., ABRE, MYB-binding sites) .
Methodological Best Practices
- Data Reproducibility : Provide raw chromatograms, MS spectra, and statistical code in supplementary materials .
- Literature Comparison : Discuss results in context of prior studies (e.g., "Adams et al. observed similar glycosylation patterns under drought stress...") .
- Ethical Reporting : Avoid data duplication; use tables for critical findings and figures for trends/relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
